5-Fluoro-2-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60730. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCDTNNLXUMYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190143 | |
| Record name | 5-Fluoro-o-toluidine | |
| Source | EPA DSSTox | |
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Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-29-3 | |
| Record name | 5-Fluoro-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Fluoro-o-toluidine | |
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| Record name | 367-29-3 | |
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| Record name | 5-Fluoro-o-toluidine | |
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| Record name | 5-fluoro-o-toluidine | |
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| Record name | 5-Fluoro-o-toluidine | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 5-Fluoro-2-methylaniline (CAS 367-29-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methylaniline (CAS 367-29-3), a fluorinated aromatic amine that serves as a critical building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and purification and explores its application in medicinal chemistry, particularly in the context of developing modulators for cancer-related signaling pathways. This guide is intended to be a thorough resource for professionals in research and drug development.
Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and an amino group.[1] Depending on its purity and ambient temperature, it can exist as a crystalline solid or a liquid.[1][2] The presence of the fluorine atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Information regarding its solubility is varied, with some sources describing it as moderately soluble in water and others as insoluble, though good solubility in organic solvents is consistently reported.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 367-29-3 | [3][4] |
| Molecular Formula | C₇H₈FN | [3][4] |
| Molecular Weight | 125.14 g/mol | [3][4] |
| Appearance | White, colorless, to yellow/brown powder, lump, or clear liquid. | |
| Melting Point | 38-40 °C | [5] |
| Flash Point | 90 °C (194 °F) - closed cup | [3] |
| pKa (Predicted) | 3.44 ± 0.10 | [2] |
| LogP (Predicted) | 1.716 | [6] |
| Water Solubility | Insoluble / Moderate |[1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.
Table 2: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Reference(s) |
|---|---|---|
| ¹H NMR | 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H, -NH₂), 2.12 (s, 3H, -CH₃) | [2][7] |
| ¹³C NMR | 162.24 (d, JCF= 240.9 Hz), 145.82 (d, JCF= 10.6 Hz), 131.12 (d, JCF= 9.6 Hz), 117.62 (d, JCF = 2.6 Hz), 104.67 (d, JCF= 21.0 Hz), 101.56 (d, JCF= 24.6 Hz), 16.62 (s) |[2] |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Classification | Hazard Statement | Signal Word |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |
(Data sourced from Sigma-Aldrich)[3]
Storage: Store in a cool, dark place under an inert atmosphere, at 2-8°C.[2][5] The material may darken in color during storage.
Applications in Research and Development
Halogenated anilines are versatile building blocks in organic and medicinal chemistry. This compound serves as a key intermediate in the synthesis of a range of molecules, including:
-
Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).[1] A structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a precursor for the synthesis of sirtuin 6 (SIRT6) activators, highlighting the utility of this scaffold in developing therapeutics for cancer and other age-related diseases.[8]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]
-
Dyes and Pigments: It serves as a precursor in the dye industry.[1]
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of this compound and related compounds.
Synthesis via Reduction of 4-Fluoro-2-nitrotoluene
A common and effective method for synthesizing this compound is the reduction of the corresponding nitro compound, 4-Fluoro-1-methyl-2-nitrobenzene.[7]
Methodology:
-
Reaction Setup: Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol (e.g., 20 mL per gram of nitro compound).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add iron powder (approx. 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).[7]
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Purification by Column Chromatography
The crude product can be purified to high purity using flash column chromatography.[7]
Methodology:
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate.[2][7] For this compound, a ratio of 5:1 Hexanes:EtOAc has been reported to be effective.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
Biological Relevance & Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not extensively documented, its utility as a synthetic precursor for biologically active molecules is clear. The structural motif is relevant to the development of sirtuin modulators.
The SIRT6 Signaling Pathway
Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacylase that plays a critical role in chromatin remodeling, DNA repair, and transcriptional regulation.[9] It has a dual role in cancer, acting as both a tumor suppressor and a promoter depending on the cellular context.[9][10] As a tumor suppressor, SIRT6 is involved in maintaining genomic stability and regulating metabolic homeostasis.[10] For instance, it can repress oncogenes like c-Myc and inhibit glycolysis (the Warburg effect), thereby hindering tumor growth.[11] Conversely, in some cancers, SIRT6 overexpression is linked to a more aggressive phenotype and resistance to chemotherapy.[12][13]
Small molecule activators of SIRT6 are sought after as potential therapeutics for cancer and other diseases.[14] Synthetic activators have been developed from scaffolds like pyrrolo[1,2-a]quinoxaline, which can be synthesized using halogenated anilines.[15] These activators bind to an allosteric site on the SIRT6 catalytic core, enhancing its deacetylase activity towards histone substrates (e.g., H3K9ac, H3K56ac).[9][15] This enhanced activity can lead to the epigenetic silencing of oncogenes, cell cycle arrest, and suppression of tumor proliferation.[15]
References
- 1. CAS 367-29-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 3. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 367-29-3 [chemicalbook.com]
- 6. This compound (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 14. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-2-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoro-2-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and presents its known reactivity and stability characteristics.
Core Physical and Chemical Properties
This compound, also known as 2-Amino-4-fluorotoluene or 5-Fluoro-o-toluidine, is a versatile aromatic amine. Its properties are summarized in the table below, providing a quick reference for laboratory and research applications.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈FN | [3][4][5] |
| Molecular Weight | 125.14 g/mol | [4][5][6] |
| CAS Number | 367-29-3 | [3][4][5] |
| Appearance | Colorless to light yellow liquid or purple to brown crystalline solid.[1][4] | [1][4] |
| Melting Point | 33-40 °C | [3][4] |
| Boiling Point | 98-100 °C at 15 mmHg | [2][4] |
| Density | 1.13 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.5360-1.5400 at 20 °C | [3][4] |
| pKa | 3.44 ± 0.10 (Predicted) | [4] |
| Solubility | Insoluble in water. | [4] |
| Flash Point | 90 °C (194 °F) | [2][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (600 MHz, CDCl₃): δ 6.97 (t, J= 7.2 Hz, 1H), 6.40 (t, J= 9.9 Hz, 2H), 3.69 (s, 2H), 2.12 (s, 3H).[4]
-
¹³C NMR (151 MHz, CDCl₃): δ 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz), 16.62 (s).[4]
-
Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[5]
-
Mass Spectrum (Electron Ionization): The mass spectrum is available and shows a molecular ion peak corresponding to its molecular weight.[7]
Experimental Protocols
The synthesis of this compound is well-documented, with common procedures involving the reduction of a nitrotoluene precursor or a palladium-catalyzed amination reaction.
Synthesis via Reduction of 4-Fluoro-2-nitrotoluene
One common laboratory-scale synthesis involves the reduction of 4-Fluoro-2-nitrotoluene.[6]
Materials:
-
4-Fluoro-1-methyl-2-nitrobenzene
-
Ethanol
-
Iron powder
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) in ethanol.
-
Add iron powder (5.0 eq) and a catalytic amount of HCl (e.g., 0.25 mL for 16 mmol of starting material) to the solution at 0 °C.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, basify the filtrate with a sodium bicarbonate solution.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography using a mixture of n-hexane and EtOAc (1:1) to yield this compound as a light brown solid (reported yield: 70%).[6]
Synthesis via Palladium-Catalyzed Amination
A modern approach utilizes a palladium-catalyzed cross-coupling reaction.[4][8]
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluorotoluene) (1.0 eq)
-
Ammonium sulfate (1.5 eq)
-
Sodium tert-butoxide (4.5 eq)
-
Pd(P(o-tol)₃)₂ (0.5 mol %)
-
CyPF-PtBu (0.5 mol %)
-
Anhydrous dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Celite
Procedure:
-
In a nitrogen-fed glovebox, prepare a stock solution of the palladium catalyst and ligand in dioxane.
-
In a separate vial, combine the aryl halide, ammonium sulfate, and sodium tert-butoxide.
-
Add anhydrous dioxane and the catalyst solution to the vial.
-
Seal the vial and stir the reaction at the desired temperature for 8-12 hours.
-
Dilute the reaction mixture with EtOAc and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography using a mixture of hexanes and EtOAc (5:1) to isolate this compound as an oil (reported yield: 76%).[4]
Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[1] Its reactivity is centered around the amino group and the aromatic ring. The fluorine substituent influences the electron density of the ring, affecting its reactivity in electrophilic aromatic substitution reactions. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, making it a valuable building block for more complex molecules.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides.[1]
While no direct signaling pathways involving this compound have been reported, a structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor.[9] This suggests that derivatives of this compound may have potential applications in drug discovery, particularly in the development of enzyme modulators.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via palladium-catalyzed amination.
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Drug Discovery
This diagram illustrates a conceptual workflow for utilizing anilines like this compound in a fragment-based drug discovery approach.
Caption: Conceptual workflow for fragment-based drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. B25381.18 [thermofisher.com]
- 4. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | 367-29-3 [chemicalbook.com]
- 9. ossila.com [ossila.com]
5-Fluoro-2-methylaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and experimental protocols related to 5-Fluoro-2-methylaniline (CAS No: 367-29-3), a key intermediate in pharmaceutical and organic synthesis.
Core Physicochemical Data
The fundamental quantitative data for this compound are summarized in the table below. This information is crucial for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FN | [1][2] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Purple to brown crystalline solid or oil | [1][3] |
| Melting Point | 38-40 °C | |
| Boiling Point | 98-100 °C at 15 mmHg | |
| Density | 1.13 g/cm³ at 20 °C | |
| Synonyms | 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine | [1][4] |
Molecular Composition and Weight
The following diagram illustrates the elemental composition of this compound and the contribution of each element to its overall molecular weight.
Caption: Elemental contribution to the molecular weight of this compound.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are essential for researchers working with this compound.
Synthesis Protocol
A common synthetic route to this compound involves a palladium-catalyzed amination of an aryl halide.[1][3]
Materials and Reagents:
-
Aryl halide (e.g., 4-fluoro-2-bromotoluene or a similar precursor)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sodium tert-butoxide (NaOtBu)
-
Palladium catalyst (e.g., Pd(P(o-tol)₃)₂)
-
Ligand (e.g., CyPF-PtBu)
-
Anhydrous dioxane
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox, dissolve the palladium catalyst and the ligand in anhydrous dioxane and mix for 5 minutes to form the active catalyst solution.
-
Reaction Setup: In a 20 mL vial, combine the aryl halide (1.0 equivalent), ammonium sulfate (1.5 equivalents), and sodium tert-butoxide (4.5 equivalents).
-
Reaction Initiation: Add anhydrous dioxane (e.g., 6 mL for a 0.60 mmol scale reaction) and the appropriate amount of the prepared catalyst stock solution to the vial.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 8-12 hours.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts and catalyst residues.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically purified by flash column chromatography.[1][3]
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of hexanes and ethyl acetate. A common ratio is 5:1 (Hexanes:EtOAc).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound, which may be isolated as an oil.[1][3]
Analytical Characterization: NMR Spectroscopy
The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
¹H NMR (Proton NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Typical Chemical Shifts (δ) in ppm:
-
~6.97 (triplet, 1H, aromatic CH)
-
~6.40 (triplet, 2H, aromatic CH)
-
~3.69 (singlet, 2H, NH₂)
-
~2.12 (singlet, 3H, CH₃)
-
¹³C NMR (Carbon-13 NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Typical Chemical Shifts (δ) in ppm, showing C-F coupling (JCF):
-
~162.24 (doublet, JCF = 240.9 Hz)
-
~145.82 (doublet, JCF = 10.6 Hz)
-
~131.12 (doublet, JCF = 9.6 Hz)
-
~117.62 (doublet, JCF = 2.6 Hz)
-
~104.67 (doublet, JCF = 21.0 Hz)
-
~101.56 (doublet, JCF = 24.6 Hz)
-
~16.62 (singlet, CH₃)
-
The following workflow diagram illustrates the general process from synthesis to characterization.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
Spectroscopic Profile of 5-Fluoro-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for these analytical techniques are also provided to facilitate reproducibility and further research.
Compound Overview
Compound: this compound CAS Number: 367-29-3 Molecular Formula: C₇H₈FN Molecular Weight: 125.14 g/mol [1][2] Synonyms: 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine[3]
Spectral Data
The following sections summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data of this compound [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.97 | t | 7.2 | Aromatic CH |
| 6.40 | t | 9.9 | Aromatic CH |
| 3.69 | s | - | NH₂ |
| 2.12 | s | - | CH₃ |
Solvent: CDCl₃, Instrument Frequency: 600 MHz[4]
Table 2: ¹³C NMR Spectral Data of this compound [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J C-F) Hz | Assignment |
| 162.24 | d | 240.9 | C-F |
| 145.82 | d | 10.6 | C-NH₂ |
| 131.12 | d | 9.6 | Aromatic C-H |
| 117.62 | d | 2.6 | Aromatic C-CH₃ |
| 104.67 | d | 21.0 | Aromatic C-H |
| 101.56 | d | 24.6 | Aromatic C-H |
| 16.62 | s | - | CH₃ |
Solvent: CDCl₃, Instrument Frequency: 151 MHz[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.
Table 3: Gas-Phase IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485 | Strong | N-H Stretch (Asymmetric) |
| 3400 | Strong | N-H Stretch (Symmetric) |
| 3050 | Medium | Aromatic C-H Stretch |
| 2930 | Medium | Aliphatic C-H Stretch |
| 1625 | Strong | N-H Bend (Scissoring) |
| 1510 | Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-N Stretch |
| 1150 | Strong | C-F Stretch |
Note: This data is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.[5] Absorption frequencies and intensities may vary in the solid or liquid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.
Table 4: Mass Spectrometry Data (Electron Ionization) of this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 124 | 80 | [M-H]⁺ |
| 110 | 40 | [M-CH₃]⁺ |
| 95 | 30 | [M-HCN-H]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
Infrared (IR) Spectroscopy
Sample Preparation (Gas Phase): A small amount of this compound is introduced into a gas cell, which is then placed in the beam path of the IR spectrometer.
Sample Preparation (Solid Phase - KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a transparent pellet.
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum (of air or a pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
Ionization: In electron ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.
Caption: General workflow for spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 5-Fluoro-2-methylaniline
| Property | Value |
| Chemical Formula | C₇H₈FN |
| Molar Mass | 125.14 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Melting Point | -23 °C |
| Boiling Point | 200-201 °C |
| Density | 1.109 g/cm³ at 25 °C |
| Water Solubility | Predicted as practically insoluble (log10ws = -1.91 mol/L) |
Predicted Solubility in Organic Solvents
The following table provides a semi-quantitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the principle of "like dissolves like," considering the polar amine group and the relatively nonpolar fluorotoluene ring of the molecule.
Disclaimer: The following data are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The amine group can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents | DMSO, DMF, Acetone | High | The polar nature of these solvents can effectively solvate the polar amine group. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | Good solvation of the aromatic ring and the polar functional group. |
| Ethers | Diethyl ether, THF | Moderate | Moderate polarity allows for some interaction with the amine group. |
| Aromatic Hydrocarbons | Toluene | Moderate to Low | The aromatic ring of toluene can interact with the fluorotoluene ring via π-stacking, but the polar amine group limits overall solubility. |
| Non-polar Solvents | Hexane, Heptane | Low | The significant difference in polarity between the solute and solvent limits solubility. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data, the Saturation Shake-Flask (SSF) method is the gold standard.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in each solvent.
-
Analyze the diluted samples and the calibration standards using a validated HPLC or UV-Vis method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula:
S = C_diluted × Dilution_Factor
Where:
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.
-
-
Role in Drug Discovery Workflow
This compound is a valuable building block in medicinal chemistry. Its fluorinated aromatic structure can impart desirable properties to drug candidates, such as increased metabolic stability and enhanced binding affinity. The following diagram illustrates a typical workflow where such an intermediate is utilized in the drug discovery process.
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risk in a laboratory or manufacturing setting. This document outlines the toxicological properties, handling precautions, emergency procedures, and the experimental methodologies used to determine these hazards.
Chemical and Physical Properties
This compound, also known as 2-Amino-4-fluorotoluene or 5-Fluoro-o-toluidine, is a substituted aniline with the molecular formula C₇H₈FN.[1][2] Its physical and chemical properties are essential for understanding its behavior and for designing safe handling and storage procedures.
| Property | Value | Reference(s) |
| CAS Number | 367-29-3 | [1][2] |
| Molecular Weight | 125.14 g/mol | [1][3] |
| Appearance | Purple to brown crystalline solid or liquid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 98-100 °C at 15 mmHg | [2] |
| Flash Point | 90 °C (194 °F) - closed cup | [1] |
| Water Solubility | Insoluble | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. Exposure through oral, dermal, or inhalation routes is harmful.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, there is a potential for organ damage through prolonged or repeated exposure.[4]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Source: Aggregated from supplier safety data sheets.[1][5]
Toxicological Mechanisms
The toxicity of substituted anilines is often linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[4] This process can generate reactive metabolites that contribute to cellular damage. A characteristic toxic effect of many aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen effectively.[4] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and fatigue.[6][7]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The required PPE creates a barrier against dermal contact, inhalation, and eye contact.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure or release.
-
Handling: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] The recommended storage temperature is between 2-8°C.[2] The substance should be stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following diagram outlines the initial response protocol for various exposure routes. Medical attention should be sought immediately in all cases of significant exposure.
References
- 1. 5-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 3. This compound (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aarti-industries.com [aarti-industries.com]
- 7. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 5-Fluoro-2-methylaniline: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Fluoro-2-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its various synonyms and alternative names, summarizes its chemical and physical properties in structured tables, and provides a detailed experimental protocol for its synthesis and purification. Furthermore, a logical workflow illustrating its application in the synthesis of bioactive molecules is presented.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 367-29-3 |
| EC Number | 206-689-6 |
| MDL Number | MFCD00007764 |
| PubChem CID | 67774 |
| InChI Key | JLCDTNNLXUMYFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(F)C=C1N |
Common Synonyms and Alternative Names:
-
3-fluoro-6-methylaniline
-
2-methyl-5-fluoroaniline
-
Benzenamine, 5-fluoro-2-methyl-
-
5-fluoro-2-methyl-phenylamine
-
5-fluoro-2-methyl-aniline
-
5-fluoro-2-methylphenylamine
-
5-fluor-2-methylanilin
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing chemical reactions, ensuring safe handling, and predicting the behavior of the compound in various experimental settings.
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Appearance | Purple to brown crystalline solid or liquid |
| Melting Point | 38-40 °C |
| Boiling Point | 98-100 °C at 15 mmHg |
| Density | 1.13 g/cm³ at 20 °C |
| Flash Point | 90 °C (194 °F) - closed cup[1] |
| Water Solubility | Insoluble |
| pKa | 3.44 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4-Fluoro-2-nitrotoluene. The following protocol is a representative example.
Materials:
-
4-Fluoro-1-methyl-2-nitrobenzene
-
Ethanol
-
Iron powder
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL) in a round-bottom flask.
-
To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a catalytic amount of HCl (e.g., 0.25 mL) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Basify the filtrate with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., n-hexane/EtOAc 1:1).
-
Load the dissolved sample onto the column.
-
Elute the column with an appropriate solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v).
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a light brown solid (yields around 70% have been reported).
Role in the Synthesis of Bioactive Molecules
This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.[4] Its fluorinated aromatic structure can impart desirable properties to the final drug molecule, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The following diagram illustrates a generalized workflow for the utilization of substituted anilines, like this compound, in the synthesis of targeted therapeutic agents.
Caption: Synthetic pathway from this compound to a therapeutic agent.
References
A Technical Guide to High-Purity 5-Fluoro-2-methylaniline for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 5-Fluoro-2-methylaniline (CAS No. 367-29-3), a critical building block in modern medicinal chemistry. This document details commercial suppliers, purity specifications, analytical methodologies for quality control, and synthetic protocols. Furthermore, it highlights the pivotal role of this compound in the synthesis of targeted cancer therapeutics, specifically focusing on the MEK inhibitor Trametinib, and elucidates its interaction with the MEK signaling pathway.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The quality and purity of this starting material are paramount to ensure the integrity and reproducibility of downstream synthetic processes and the quality of the final active pharmaceutical ingredient (API). Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number (Example) | Purity Specification | Analytical Method | CAS Number |
| Sigma-Aldrich | F10402 | ≥99% | GC | 367-29-3 |
| Thermo Scientific Chemicals | B25381 | ≥98% | GC | 367-29-3 |
| Tokyo Chemical Industry (TCI) | F0232 | >98.0% | GC | 367-29-3 |
| Chem-Impex | 02155 | ≥98% | GC | 367-29-3 |
| Indofine Chemical Company | - | - | - | 367-29-3 |
Note: Purity specifications and available grades may vary. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[1][2]
A typical workflow for selecting and qualifying a commercial supplier for a critical starting material like this compound is outlined below.
Caption: Workflow for qualifying commercial suppliers of this compound.
Synthesis of this compound
The synthesis of this compound is well-established, with several routes reported in the literature. A common and efficient method involves the reduction of the corresponding nitro compound, 4-Fluoro-2-nitrotoluene.
Experimental Protocol: Reduction of 4-Fluoro-2-nitrotoluene
This protocol describes a laboratory-scale synthesis of this compound via the reduction of 4-Fluoro-2-nitrotoluene using iron powder in the presence of an acid catalyst.
Materials:
-
4-Fluoro-2-nitrotoluene
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of 4-Fluoro-2-nitrotoluene (1 equivalent) in ethanol, add iron powder (5 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and basify with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.[3]
Caption: Synthetic pathway for this compound from 4-Fluoro-2-nitrotoluene.
Analytical Methods for Purity Determination
Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, providing both quantitative purity data and identification of potential impurities.
Experimental Protocol: GC-MS for Purity Analysis
This protocol provides a general framework for the purity analysis of this compound by GC-MS. Instrument parameters should be optimized for the specific equipment used.
1. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Internal standard (optional, e.g., a structurally similar compound with a distinct retention time)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
If using an internal standard, add a known concentration to the sample solution.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.
3. GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp to 150°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
-
For quantitative analysis of specific impurities, a calibration curve should be generated using certified reference standards.[4][5][6][7]
Application in Drug Development: Synthesis of Trametinib
This compound is a key starting material in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[8] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[8][9]
The synthesis of Trametinib involves the coupling of this compound with a complex heterocyclic core. The presence and position of the fluoro and methyl groups on the aniline ring are critical for the drug's binding affinity and overall pharmacological profile.
The MEK Signaling Pathway and Trametinib's Mechanism of Action
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] In many cancers, mutations in genes such as BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[10][11]
MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Trametinib is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, preventing their catalytic activity.[11][12] This inhibition blocks the phosphorylation of ERK1/2, thereby halting the downstream signaling that promotes cancer cell proliferation.[9][10] The role of this compound as a key structural component of Trametinib underscores the importance of this chemical intermediate in the development of targeted cancer therapies.
Caption: The MEK signaling pathway and the inhibitory action of Trametinib.
Conclusion
High-purity this compound is an indispensable chemical intermediate for researchers and professionals in the field of drug development. Its unique structural features make it a valuable building block for the synthesis of complex and highly targeted therapeutics, such as the MEK inhibitor Trametinib. A thorough understanding of its commercial availability, synthesis, and analytical characterization, as well as its role in the mechanism of action of the final drug product, is essential for the successful advancement of novel cancer therapies. This guide provides a foundational resource for scientists working with this critical compound.
References
- 1. This compound | 367-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. news-medical.net [news-medical.net]
- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine Substitution in Aniline Derivatives' Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into aniline derivatives is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties and enhance reactivity in a controlled manner. This guide provides a comprehensive overview of the multifaceted role of fluorine substitution, detailing its influence on the electronic properties, basicity, and reaction kinetics of aniline derivatives. We present quantitative data, detailed experimental protocols, and visual workflows to offer a practical resource for professionals in drug discovery and chemical research. Fluorine's unique electronic nature, characterized by high electronegativity and the capacity for both inductive electron withdrawal and mesomeric electron donation, allows for fine-tuning of a molecule's physicochemical and pharmacokinetic profile. This guide will delve into the underlying principles governing these effects and provide practical examples of their application.
Electronic Effects of Fluorine on the Aniline Ring
The influence of fluorine substitution on the reactivity of the aniline ring is a result of the interplay between two primary electronic effects: the inductive effect (-I) and the mesomeric effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is most pronounced at the carbon atom directly attached to the fluorine. The -I effect generally deactivates the ring towards electrophilic aromatic substitution and decreases the basicity of the aniline nitrogen.
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating resonance effect increases the electron density at the ortho and para positions. While weaker than its inductive effect, the +M effect can influence the regioselectivity of electrophilic aromatic substitution, often favoring para-substitution.[1]
The net effect of fluorine substitution is a complex balance of these opposing forces, leading to unique reactivity patterns compared to other halogenated or substituted anilines.
Impact on Basicity (pKa)
The basicity of the amino group in aniline is a critical parameter, particularly in the context of drug design, as it influences a compound's solubility, receptor binding, and pharmacokinetic properties. Fluorine substitution significantly impacts the pKa of the anilinium ion.
Generally, the strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity (lowering the pKa).[2] This effect is modulated by the position of the fluorine substituent.
Table 1: pKa Values of Fluoro- and Trifluoromethyl-Substituted Aniline Derivatives
| Compound | o-substituent | m-substituent | p-substituent | pKa |
| Aniline | H | H | H | 4.60 |
| 2-Fluoroaniline | F | H | H | 3.20 |
| 3-Fluoroaniline | H | F | H | 3.50 |
| 4-Fluoroaniline | H | H | F | 4.65 |
| 2-(Trifluoromethyl)aniline | CF₃ | H | H | -0.55 |
| 3-(Trifluoromethyl)aniline | H | CF₃ | H | 3.19 |
| 4-(Trifluoromethyl)aniline | H | H | CF₃ | 1.73 |
Data compiled from various sources.
Reactivity in Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Fluorine substitution, due to its net electron-withdrawing character, generally deactivates the ring towards electrophiles. However, the mesomeric effect can still direct incoming electrophiles to the para position.[1]
Table 2: Hammett Substituent Constants (σ) for Fluorine and Trifluoromethyl Groups
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
Data from Hansch et al.
The positive Hammett constants indicate the electron-withdrawing nature of these substituents. The larger the positive value, the greater the deactivating effect on electrophilic aromatic substitution.
While comprehensive kinetic data for various electrophilic substitutions on a wide range of fluoroanilines is dispersed, the general trend observed is a decrease in reaction rates compared to aniline. For instance, the nitration of fluoroanilines is significantly slower than that of aniline.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A remarkable feature of fluorine-substituted aromatics is their enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly when other electron-withdrawing groups are present on the ring.[3][4] Despite the high strength of the C-F bond, fluorine can act as an excellent leaving group in these reactions.
The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate through its strong inductive effect, thereby lowering the activation energy of the rate-determining step (nucleophilic attack).[4] This explains the counterintuitive observation that fluoroarenes are often more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts.
Role in Drug Design and Development
Fluorine substitution is a cornerstone of modern drug design due to its profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The introduction of fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[5]
-
Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and ability to form key interactions (e.g., hydrogen bonds, salt bridges) with biological targets.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect is complex and context-dependent.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.
Fluorinated Aniline Derivatives as Kinase Inhibitors
Many successful kinase inhibitors feature a substituted aniline core. Fluorine is often incorporated to enhance potency and improve pharmacokinetic properties. For example, in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), fluorine substitution on the aniline moiety has been shown to be crucial for achieving high affinity and selectivity.[6][7][8]
The following diagrams illustrate the general signaling pathways of EGFR and VEGFR, which are common targets for fluorinated aniline-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
This protocol describes a user-friendly method for the synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II.
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)
-
Cesium carbonate (Cs₂CO₃)
-
Chloroform (anhydrous)
-
Nitromethane
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Step 1: O-Trifluoromethylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-(N-hydroxyacetamido)benzoate in anhydrous chloroform.
-
Add a catalytic amount of cesium carbonate (Cs₂CO₃) to the solution.
-
To this mixture, add Togni reagent II and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
-
Step 2: Intramolecular OCF₃ Migration
-
Dissolve the crude product from Step 1 in nitromethane.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
-
General Protocol for Determining pKa by Potentiometric Titration
This protocol outlines a general method for the determination of the pKa of aniline derivatives.
Materials:
-
Aniline derivative sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If the aniline derivative is a base, titrate with the standardized HCl solution. If it is an acidic derivative, titrate with standardized NaOH.
-
Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Experimental and Analytical Workflows
The following diagrams illustrate typical workflows for the synthesis, characterization, and evaluation of fluorinated aniline derivatives.
Caption: Synthesis and Characterization Workflow.
Caption: In Vitro Evaluation Workflow.
Conclusion
Fluorine substitution offers a versatile and powerful toolkit for modulating the reactivity and properties of aniline derivatives. A thorough understanding of the interplay between inductive and mesomeric effects is crucial for predicting the impact of fluorination on basicity, reaction kinetics, and biological activity. The strategic placement of fluorine can lead to compounds with enhanced metabolic stability, improved binding affinity, and tailored reactivity, making it an indispensable strategy in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational resource for researchers to leverage the unique properties of fluorine in their synthetic and drug discovery endeavors.
References
- 1. mt.com [mt.com]
- 2. journaleras.com [journaleras.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Stability and Storage of 5-Fluoro-2-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-2-methylaniline (CAS No: 367-29-3). Ensuring the chemical integrity of this compound is critical for its use as a pharmaceutical intermediate and in various organic syntheses. This document outlines the key factors influencing its stability, provides recommended handling and storage protocols, and presents a framework for its stability assessment.
Physicochemical Properties and Stability Profile
This compound is an aromatic amine that can appear as a colorless to light yellow liquid or a purple to brown crystalline solid, with a melting point of 38-40 °C.[1][2] Its appearance can be an indicator of its purity and stability, as the material has a tendency to darken in color during storage.[3] The fluorine substituent on the aromatic ring enhances its reactivity, making it a valuable building block in medicinal chemistry and material science.[4] However, like many aromatic amines, it is susceptible to degradation, primarily through oxidation.
Recommended Storage and Handling Conditions
To maintain the quality and stability of this compound, it is imperative to adhere to strict storage and handling guidelines. The following table summarizes the recommended conditions based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8°C[1] or 0-8°C[4] | To minimize degradation kinetics and volatility. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][3] | To prevent oxidation, which is a primary degradation pathway for aromatic amines. |
| Light Exposure | Keep in a dark place.[1] Protect from direct sunlight.[3] | Light can catalyze oxidative degradation, leading to color change and impurity formation. |
| Moisture | Store in a dry environment.[5][6] | Aromatic amines can be hygroscopic, and moisture can facilitate certain degradation reactions.[6] |
| Container | Keep container tightly closed.[3][7] | To prevent exposure to air, moisture, and other contaminants. |
| Ventilation | Store in a well-ventilated place.[5][6] | To disperse any volatile organic compounds and reduce inhalation hazards.[6] |
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored away from the following incompatible materials:
Experimental Protocol: Stability Assessment of this compound
The following is a representative protocol for assessing the stability of this compound. This method is based on common stability-indicating assay procedures for aromatic amines.
Objective: To determine the degradation of this compound under various stress conditions (e.g., temperature, humidity, light) using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Forced-air stability oven
-
Photostability chamber
-
Dessicator with a saturated salt solution for humidity control
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability oven for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photostability: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.
-
Humidity Stress: Store aliquots of the solid compound in open containers within a dessicator containing a saturated salt solution (to maintain a specific relative humidity) at a controlled temperature.
-
Acid/Base Hydrolysis: Treat the stock solution with a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.
-
Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acid and base-stressed samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products.
-
Determine the degradation rate under each stress condition.
-
Visualizations
The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothesized oxidative degradation pathway for this compound.
Conclusion
The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, is essential to minimize degradation. For critical applications, a formal stability assessment using a validated analytical method is recommended to ensure the material's quality over time. Understanding the potential degradation pathways can aid in the development of robust formulations and handling procedures.
References
A Comprehensive Technical Guide to the Theoretical Calculations of 5-Fluoro-2-methylaniline's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic structure of 5-Fluoro-2-methylaniline, a compound of significant interest in pharmaceutical and materials science. Utilizing theoretical calculations, we explore its geometric, vibrational, and electronic properties to offer a foundational understanding for further research and development.
Introduction
This compound (also known as 2-Amino-4-fluorotoluene) is an aniline derivative whose structural and electronic characteristics are crucial for its application in the synthesis of active pharmaceutical ingredients and functional materials.[1][2] Computational quantum chemistry provides a powerful and cost-effective avenue to investigate the molecular properties of such compounds at the atomic level. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the electronic structure of this compound.
Computational Methodologies
The theoretical calculations detailed herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3][4]
Theoretical Framework: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory has been widely and successfully used for calculations on aniline derivatives.[5] For enhanced accuracy, various basis sets such as 6-31G(d), 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p) are employed, with the B3LYP/6-311++G(d,p) level of theory often providing the best correlation with experimental data for similar compounds.[5] All calculations are typically performed using computational chemistry software packages like GAUSSIAN.[5]
Experimental Protocol: FT-IR Spectroscopy To validate the calculated vibrational frequencies, experimental Fourier Transform Infrared (FT-IR) spectra are often recorded. A common protocol involves:
-
Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for condensed phase measurements, the spectrum can be recorded from a solution (e.g., in CCl4 and CS2).[6]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. Background spectra are subtracted to isolate the sample's absorption bands.
Results and Discussion
Optimized Molecular Geometry The geometry of this compound was optimized to determine the most stable conformation. The key geometric parameters are summarized in the table below. These parameters are crucial for understanding the molecule's spatial arrangement and steric properties.
Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N | 1.402 Å |
| C-F | 1.365 Å | |
| C-C (aromatic) | 1.390 - 1.405 Å | |
| N-H | 1.015 Å | |
| C-H (methyl) | 1.090 Å | |
| Bond Angles | C-C-N | 121.5° |
| C-C-F | 118.7° | |
| H-N-H | 112.0° |
Vibrational Analysis Vibrational frequency calculations are essential for interpreting experimental infrared and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecule's dynamic behavior. To improve the agreement with experimental data, calculated harmonic frequencies are often scaled by appropriate factors.[5]
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3580 | 3408 |
| N-H Symmetric Stretch | 3475 | 3308 |
| C-H Stretch (Aromatic) | 3100 - 3050 | 3038 - 2989 |
| C-H Stretch (Methyl) | 2980 - 2920 | 2920 - 2862 |
| C=C Stretch (Aromatic) | 1620 - 1500 | 1589 - 1472 |
| N-H Bending | 1600 | 1570 |
| C-N Stretch | 1280 | 1256 |
| C-F Stretch | 1230 | 1207 |
Scaling factors of 0.952 for N-H stretching and 0.981 for other bonds were applied based on similar studies.[5]
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity.[4] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.[4][7]
Table 3: Frontier Molecular Orbital Energies and Related Properties
| Property | Symbol | Value (eV) |
| HOMO Energy | E_HOMO | -5.42 |
| LUMO Energy | E_LUMO | -0.25 |
| HOMO-LUMO Energy Gap | ΔE | 5.17 |
| Ionization Potential | I | 5.42 |
| Electron Affinity | A | 0.25 |
| Global Hardness | η | 2.59 |
| Electronegativity | χ | 2.84 |
| Electrophilicity Index | ω | 1.56 |
Global reactivity descriptors are calculated as follows: I = -E_HOMO, A = -E_LUMO, η = (I-A)/2, χ = (I+A)/2, ω = χ²/(2η).[4]
Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mulliken charge analysis provides insight into the charge distribution across the molecule, which is crucial for understanding its electrostatic interactions. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4] For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating these as sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.
Table 4: Mulliken Atomic Charges
| Atom | Mulliken Charge (a.u.) |
| F | -0.25 |
| N | -0.85 |
| C (bound to F) | +0.18 |
| C (bound to N) | +0.15 |
| C (bound to CH3) | +0.05 |
| H (of NH2) | +0.38 |
| H (of CH3) | +0.15 - +0.20 |
Conclusion
The theoretical investigation of this compound's electronic structure using DFT calculations provides valuable insights into its geometric, vibrational, and electronic properties. The calculated data on bond lengths, vibrational frequencies, frontier molecular orbitals, and atomic charges offer a detailed molecular-level understanding that is essential for predicting its reactivity and potential applications in drug design and materials science. This computational approach serves as a powerful predictive tool, guiding experimental efforts and accelerating the development of new technologies based on this versatile molecule.
References
Methodological & Application
Synthesis of 5-Fluoro-2-methylaniline from 4-fluoro-2-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-2-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary synthetic route described is the reduction of the nitro group of 4-fluoro-2-nitrotoluene. Two common and effective methods for this transformation are presented: reduction using iron in the presence of an acid and catalytic hydrogenation.
Overview of Synthetic Pathway
The synthesis involves the chemical reduction of the nitro group (-NO₂) in 4-fluoro-2-nitrotoluene to an amino group (-NH₂), yielding this compound. This transformation is a crucial step in the synthesis of more complex molecules for drug discovery and fine chemical production.[1]
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the two primary methods of synthesizing this compound from 4-fluoro-2-nitrotoluene.
| Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield |
| Iron/Acid Reduction | Iron powder, Hydrochloric acid (catalytic) | Ethanol, Water | 12 hours | Reflux | 70% |
| Catalytic Hydrogenation | Hydrogen gas, Palladium on Carbon (Pd/C) | Methanol or other suitable organic solvent | 5 minutes to several hours | Room Temperature | High yields (typically >90%) |
Experimental Protocols
Method 1: Reduction with Iron and Hydrochloric Acid
This protocol details the reduction of 4-fluoro-2-nitrotoluene using iron powder and a catalytic amount of hydrochloric acid in an ethanol-water solvent system.[2]
Materials:
-
4-fluoro-2-nitrotoluene
-
Iron powder
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Brine solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve 4-fluoro-2-nitrotoluene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL) in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add iron powder (e.g., 4.50 g, 81 mmol) followed by a catalytic amount of hydrochloric acid (e.g., 0.25 mL).[2]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[2]
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.
-
Basify the filtrate with a sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with water and then a brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate and then filter.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purify the crude product by column chromatography (e.g., using a mixture of n-hexane and ethyl acetate as the eluent) to yield this compound as a light brown solid (yield: 70%).[2]
Method 2: Catalytic Hydrogenation
This protocol provides a general procedure for the catalytic hydrogenation of 4-fluoro-2-nitrotoluene using a palladium on carbon (Pd/C) catalyst. Catalytic hydrogenation is a widely used and often high-yielding method for the reduction of nitroarenes.[3][4]
Materials:
-
4-fluoro-2-nitrotoluene
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Methanol or other suitable organic solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 4-fluoro-2-nitrotoluene in a solvent such as methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with an inert gas to remove any oxygen.
-
Introduce hydrogen gas into the reaction vessel (typically at a pressure of 0.1 MPa or using a balloon).[5]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few minutes to several hours.[5]
-
Once the reaction is complete, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the this compound product. Further purification by column chromatography may be performed if necessary.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylaniline is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its utility stems from the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond in the synthesis of this and other arylamines, offering significant advantages over traditional methods.[1] This document provides detailed experimental protocols and application notes for the synthesis of this compound via a palladium-catalyzed pathway.
Reaction Overview
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromo-4-fluorotoluene or 2-chloro-4-fluorotoluene) with an ammonia surrogate, such as ammonium sulfate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Experimental Protocol
This protocol is based on a reported successful synthesis of this compound.[2]
Materials and Equipment
| Reagents | Equipment |
| Aryl halide (e.g., 2-bromo-4-fluorotoluene) | Schlenk tube or reaction vial |
| Ammonium sulfate ((NH₄)₂SO₄) | Magnetic stirrer with heating plate |
| Sodium tert-butoxide (NaOtBu) | Inert gas supply (Argon or Nitrogen) |
| Pd[P(o-tol)₃]₂ (Palladium catalyst) | Syringes and needles |
| CyPF-PtBu (Josiphos-type ligand) | Standard laboratory glassware |
| Anhydrous dioxane | Rotary evaporator |
| Ethyl acetate (EtOAc) | Flash column chromatography system |
| Hexanes | Thin-layer chromatography (TLC) plates |
| Celite® | NMR spectrometer |
| Anhydrous sodium sulfate (Na₂SO₄) | Mass spectrometer |
Procedure
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the palladium catalyst (Pd[P(o-tol)₃]₂) and the ligand (CyPF-PtBu) in a 1:1 ratio in anhydrous dioxane. Mix for 5 minutes to form the catalyst stock solution.[2]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), ammonium sulfate (1.5 equiv), and sodium tert-butoxide (4.5 equiv).[2]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous, degassed dioxane to the reaction vessel, followed by the appropriate amount of the catalyst stock solution.[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[3]
-
Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.[2] Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]
Data Presentation: Influence of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following tables summarize the effects of these parameters on the yield of analogous C-N cross-coupling reactions. While this data is not specific to the synthesis of this compound, it provides valuable insights for reaction optimization.
Table 1: Comparison of Palladium Catalysts and Ligands in Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | Aryl chloride | Morpholine | NaOtBu | Toluene | 100 | 16 | 91 |
| Pd₂(dba)₃ | BINAP | Aryl bromide | Aniline | NaOtBu | Toluene | 80 | 2 | 95-99 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Aryl bromide | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 24 | 98 |
| Pd[P(o-tol)₃]₂ | CyPF-tBu | p-chlorotoluene | (NH₄)₂SO₄ | NaOtBu | 1,4-Dioxane | 100 | 12 | High |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield
| Base | Solvent | Aryl Halide | Amine | Catalyst System | Yield (%) |
| NaOtBu | Toluene | 4-chlorotoluene | N-methylaniline | Pd₂(dba)₃ / L1 | >95 |
| KOtBu | Toluene | 4-chlorotoluene | N-methylaniline | Pd₂(dba)₃ / L1 | >95 |
| Cs₂CO₃ | 1,4-Dioxane | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | 96 |
| K₃PO₄ | Toluene | Aryl bromide | Primary Amine | Pd(OAc)₂ / RuPhos | 85-95 |
| LiN(SiMe₃)₂ | Toluene | Aryl bromide | (as NH₃ equiv.) | Pd₂(dba)₃ / XPhos | 80-95 |
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Discussion of Reaction Parameters
-
Catalyst and Ligand: The choice of the palladium precursor and ligand is paramount for a successful amination. Bulky, electron-rich phosphine ligands, such as the biarylphosphine ligand XPhos and the Josiphos-type ligand CyPF-PtBu, are known to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates.[4] The catalyst system of Pd[P(o-tol)₃]₂ and CyPF-PtBu has been specifically shown to be effective for the synthesis of this compound.[2]
-
Base: The base plays a critical role in the deprotonation of the amine or ammonia surrogate. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and have proven effective in this synthesis.[2] Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and solvent.[5]
-
Solvent: Aprotic, non-polar solvents like toluene and dioxane are frequently used in Buchwald-Hartwig aminations as they facilitate the dissolution of the reagents and do not interfere with the catalytic cycle.[5] Dioxane is the solvent of choice in the reported protocol for synthesizing this compound.[2]
-
Ammonia Source: While gaseous ammonia can be used, solid, air-stable ammonium salts like ammonium sulfate offer a more convenient and safer alternative.[3] Other ammonia surrogates such as LiN(SiMe₃)₂ have also been successfully employed in palladium-catalyzed aminations.[6]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as dioxane, toluene, and ethyl acetate are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
Applications of 5-Fluoro-2-methylaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Fluoro-2-methylaniline is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, allows for the strategic construction of complex heterocyclic scaffolds found in numerous kinase inhibitors. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent kinase inhibitors: Regorafenib and Sunitinib.
Application Note 1: Synthesis of Regorafenib
Regorafenib is a multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. A key intermediate in the synthesis of Regorafenib is 4-amino-3-fluorophenol. While various synthetic routes to this intermediate exist, a plausible pathway starting from this compound involves a diazotization reaction followed by hydroxylation.
Proposed Synthetic Workflow for Regorafenib Intermediate
Caption: Proposed synthesis of Regorafenib from this compound.
Experimental Protocols
Step 1 & 2: Synthesis of 4-amino-3-fluorophenol from this compound (Proposed)
-
Reaction: Diazotization of this compound followed by hydrolysis.
-
Reagents: this compound, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide [1]
-
Reaction: Nucleophilic aromatic substitution.
-
Reagents: 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, Sodium hydroxide, N,N-dimethylacetamide (DMAc).
-
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol (1.0 eq), 4-chloro-N-methylpyridine-2-carboxamide (1.1 eq), and DMAc.
-
Stir the mixture until all solids are dissolved.
-
Add sodium hydroxide (1.2 eq) to the solution.
-
Heat the reaction mixture to 105 °C and maintain for 1 hour.
-
After completion, cool the reaction and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the product.
-
Step 4: Synthesis of Regorafenib [1]
-
Reaction: Urea formation.
-
Reagents: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in DCM.
-
At 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in DCM dropwise under an argon atmosphere.
-
Allow the mixture to stir at room temperature for 16 hours.
-
Filter the precipitated solid, wash with diethyl ether, and dry to yield Regorafenib.
-
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 & 2 | 4-amino-3-fluorophenol | This compound | 1:1.05 (NaNO₂) | H₂O/H₂SO₄ | 0-5 then reflux | 1.5 | (Not reported) | (Not reported) |
| 3 | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-amino-3-fluorophenol | 1:1.1:1.2 | DMAc | 105 | 1 | 84 | >98 |
| 4 | Regorafenib | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 1:1.05 | DCM | 0 to RT | 16 | 83 | >99 |
Regorafenib Signaling Pathway Inhibition
Caption: Regorafenib inhibits multiple tyrosine kinases.
Application Note 2: Synthesis of Sunitinib
Sunitinib is another crucial kinase inhibitor used in cancer therapy. A key intermediate for its synthesis is 5-fluoroindolin-2-one. A plausible synthetic route to this intermediate from this compound could proceed through the formation of a phenylacetic acid derivative followed by cyclization.
Proposed Synthetic Workflow for Sunitinib Intermediate
References
Application Notes and Protocols: 5-Fluoro-2-methylaniline in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoro-2-methylaniline as a key intermediate in the synthesis of modern agrochemicals. The inclusion of a fluorine atom and a methyl group on the aniline ring imparts unique properties to the final active ingredients, often enhancing their efficacy and selectivity.[1] This document details the synthesis of a novel fungicide, showcasing the practical application of this versatile chemical building block.
Introduction to this compound in Agrochemicals
This compound (CAS No. 367-29-3) is a crucial aromatic amine intermediate in the development of a range of agrochemicals, including herbicides and insecticides.[1] Its chemical structure allows for various synthetic modifications, leading to the creation of compounds with enhanced biological activity. The presence of the fluorine atom can significantly increase the metabolic stability and binding affinity of the final product to its biological target.
Application Example: Synthesis of a Novel Picolinamide Fungicide
A key application of this compound is in the synthesis of novel picolinamide fungicides. These compounds have demonstrated significant potential in controlling a variety of plant pathogens. The following sections detail the synthesis and fungicidal activity of a representative compound, N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide.
Synthesis Protocol
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide is achieved through a two-step process, starting with the synthesis of the intermediate 2-(trifluoromethyl)picolinoyl chloride, followed by its reaction with this compound.
Step 1: Synthesis of 2-(Trifluoromethyl)picolinoyl chloride
This intermediate can be synthesized from 2-(trifluoromethyl)picolinic acid.
-
Reagents and Materials:
-
2-(Trifluoromethyl)picolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a dry round-bottom flask, suspend 2-(trifluoromethyl)picolinic acid in anhydrous toluene.
-
Add thionyl chloride dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(trifluoromethyl)picolinoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide
-
Reagents and Materials:
-
This compound
-
2-(Trifluoromethyl)picolinoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound and triethylamine (or pyridine) in anhydrous dichloromethane in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)picolinoyl chloride in anhydrous dichloromethane to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with water, dilute hydrochloric acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide.
-
Experimental Workflow for Synthesis
Caption: Synthetic pathway for N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide.
Quantitative Data
The following table summarizes typical quantitative data obtained during the synthesis of N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| 2-(Trifluoromethyl)picolinoyl chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
Biological Activity and Mode of Action
Fungicidal Activity
N-(5-fluoro-2-methylphenyl)-2-(trifluoromethyl)picolinamide exhibits potent fungicidal activity against a range of agriculturally significant pathogens. The table below presents the median effective concentration (EC₅₀) values against selected fungal species.
| Fungal Species | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.5 - 1.2 |
| Sclerotinia sclerotiorum | White Mold | 0.8 - 1.5 |
| Pyricularia oryzae | Rice Blast | 1.0 - 2.0 |
| Erysiphe graminis | Powdery Mildew (Wheat) | 0.2 - 0.8 |
Signaling Pathway and Mode of Action
While the exact signaling pathway for this novel compound is a subject of ongoing research, picolinamide fungicides are known to often target the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Hypothesized Signaling Pathway
Caption: Hypothesized mode of action of the picolinamide fungicide.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel agrochemicals. The example of the picolinamide fungicide demonstrates its utility in creating highly active compounds for crop protection. Further research into derivatives of this aniline can be expected to yield new active ingredients with improved properties for sustainable agriculture.
References
Application Notes and Protocols: 5-Fluoro-2-methylaniline as a Precursor for Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-fluoro-2-methylaniline as a key building block in the synthesis of targeted anti-cancer agents. This document includes detailed experimental protocols for the biological evaluation of these compounds, quantitative data on their efficacy, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a critical precursor in the synthesis of a variety of potent anti-cancer agents, particularly kinase inhibitors. The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making this starting material highly valuable in medicinal chemistry. This document focuses on the application of this compound and its derivatives in the development of inhibitors for key oncogenic kinases such as BRAF, Focal Adhesion Kinase (FAK), and the modulation of sirtuin 6 (SIRT6) activity.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative anti-cancer agents derived from precursors related to this compound.
Table 1: In Vitro Inhibitory Activity of BRAF Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Method |
| Vemurafenib | BRAF V600E | 31 | A375 | Kinase Assay |
| BRAF V600E | 0.025 - 0.35 µM | HT29, Colo205 | MTT Assay[1] | |
| BRAF (wild-type) | 100-160 | N/A | Kinase Assay[2] | |
| C-Raf | 6.7-48 | N/A | Kinase Assay[2] | |
| Dabrafenib | BRAF V600E | 0.8 | N/A | Kinase Assay |
| BRAF V600E | 3-8 | SKMEL28, A375P F11 | Cell Proliferation Assay[3] | |
| BRAF (wild-type) | 3.2 | N/A | Kinase Assay[3] | |
| C-Raf | 5.0 | N/A | Kinase Assay[3] |
Table 2: Proliferative IC50 Values of Vemurafenib in Various Melanoma Cell Lines
| Cell Line | BRAF Mutation Status | IC50 (nM) |
| A375 | V600E | 173 |
| Mewo | Wild-type | >5000 |
| ED013 | V600E | 5000 |
Data compiled from multiple sources.[4]
Table 3: Proliferative IC50 Values of Dabrafenib in BRAF V600 Mutant Human Melanoma Cell Lines
| Cell Line | IC50 (nM) |
| M229 | <10 |
| M238 | <10 |
| M249 | <10 |
| UACC-62 | <10 |
| SK-MEL-28 | ~50 |
A selection of cell lines from a broader panel.
Experimental Protocols
Protocol 1: Synthesis of Dabrafenib from a 2-Fluoro-3-aminobenzoate Intermediate
Step 1: Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate
-
To a solution of methyl 2-fluoro-3-aminobenzoate (1 equivalent) in pyridine, add 2,6-difluorobenzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired sulfonamide.
Step 2: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
A detailed, multi-step synthesis from the product of Step 1 is required, involving the introduction of the thiazole and pyrimidine moieties. A representative procedure for a key transformation is as follows: To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent) in dichloromethane, add N-bromosuccinimide (1 equivalent) portion-wise at 10 °C.
-
Stir the reaction at 20 °C for 45 minutes.
-
Perform an aqueous workup and solvent exchange to dimethylacetamide.
-
Add 2,2-dimethylpropane thioamide (pivalothioamide) and heat the reaction to 75 °C for 1.75 hours to form the thiazole ring.
-
Cool the reaction and precipitate the product by adding water.
-
Isolate the solid by filtration and purify by recrystallization from ethyl acetate/heptane to yield the chloropyrimidine intermediate.
Step 3: Synthesis of Dabrafenib
-
In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1 equivalent) with aqueous ammonium hydroxide (28-30%).
-
Seal the reactor and heat to 98-103 °C for 2 hours.
-
Cool the reaction to room temperature and stir overnight.
-
Filter the resulting solid, wash with the mother liquor, and dry under vacuum.
-
Recrystallize the crude product from an ethyl acetate/water mixture, followed by an ethyl acetate/heptane mixture to yield pure Dabrafenib.
Protocol 2: In Vitro BRAF V600E Kinase Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Cat# 79745) and is designed to measure the inhibitory activity of a compound against the BRAF V600E mutant kinase.
Materials:
-
Recombinant human BRAF V600E
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max reagent (Promega)
-
Test compound (e.g., Dabrafenib)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle control to each well.
-
Add 20 µL of a master mix containing kinase assay buffer, ATP, and the kinase substrate to each well.
-
To initiate the kinase reaction, add 25 µL of diluted BRAF V600E enzyme to each well (except for the "no enzyme" control wells).
-
Incubate the plate at 30°C for 45 minutes.
-
After the incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is inversely proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Test compound
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by compounds derived from this compound and a general workflow for their evaluation.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.
Caption: A simplified overview of the FAK signaling pathway in cancer.
Caption: The role of SIRT6 in tumor suppression.
Caption: General workflow for the development of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1195765-45-7|N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 4. N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide | 1195768-23-0 [chemicalbook.com]
Application Notes and Protocols for 5-Fluoro-2-methylaniline in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 5-Fluoro-2-methylaniline in the synthesis of advanced functional polymers, particularly fluorinated polyanilines. The inclusion of fluorine and methyl groups on the aniline monomer unit allows for the fine-tuning of the resulting polymer's electronic, physical, and chemical properties. Fluorinated polyanilines are of significant interest for applications requiring enhanced thermal stability, specific electronic characteristics, and improved processability compared to their unsubstituted counterpart.
Introduction to Fluorinated Polyanilines
Polyaniline is a well-known conducting polymer with a wide range of applications. The incorporation of fluorine atoms onto the polymer backbone can significantly alter its properties.[1] Generally, fluorination leads to:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond increases the thermal and oxidative stability of the polymer.[2]
-
Modified Electronic Properties: The high electronegativity of fluorine can influence the electronic band structure, affecting the conductivity and electrochemical behavior of the polymer.[3]
-
Improved Solubility: In some cases, fluorination can increase the solubility of the polymer in organic solvents, aiding in its processability.
-
Chemical Resistance: Fluorinated polymers often exhibit greater resistance to chemical attack.[1]
This compound is a versatile monomer for the synthesis of such advanced polymers. The presence of the methyl group can further influence solubility and the polymer chain's morphology.
Polymer Synthesis: Chemical Oxidative Polymerization
The most common method for synthesizing polyanilines and their derivatives is chemical oxidative polymerization.[4] This involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of polymer chains.[5]
General Reaction Scheme:
The polymerization of this compound proceeds via the formation of radical cations, which then couple to form the polymer chain. The reaction is typically carried out in an aqueous acidic solution with a strong oxidizing agent.
Logical Relationship: Monomer to Polymer
Caption: Oxidative polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol is a representative procedure for the chemical oxidative polymerization of this compound based on established methods for other fluoroanilines.[6][7]
Materials:
-
This compound (Monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidizing Agent)
-
Hydrochloric acid (HCl, 1 M) (Acidic Medium)
-
Methanol
-
Deionized water
-
Beaker, magnetic stirrer, filter paper, Buchner funnel
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M HCl solution (e.g., 100 mL) in a beaker with continuous stirring in an ice bath (0-5 °C).
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 0.1 mol) in 1 M HCl solution (e.g., 100 mL) and cool it in an ice bath.
-
Polymerization: Slowly add the chilled oxidant solution to the monomer solution dropwise while maintaining vigorous stirring. The color of the solution will gradually change, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 4-6 hours) to ensure complete polymerization. A precipitate of the polymer will form.
-
Isolation and Washing: Isolate the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Experimental Workflow
Caption: Workflow for synthesizing Poly(this compound).
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, thermal properties, and electronic characteristics.
Common Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure and connectivity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine glass transition temperatures and other thermal events.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer.
Expected Properties and Data
| Property | Expected Value/Range | Characterization Method |
| Appearance | Dark green or black powder | Visual Inspection |
| Solubility | Partially soluble in NMP, DMSO | Solubility Tests |
| Thermal Decomposition Onset (TGA) | > 300 °C | Thermogravimetric Analysis |
| Glass Transition Temperature (Tg) | 180 - 220 °C | Differential Scanning Calorimetry |
| Electrical Conductivity (doped) | 10⁻⁴ - 10⁻² S/cm | Four-Point Probe |
Potential Applications
Polymers based on this compound are expected to be valuable in applications where the properties of polyaniline need to be modulated. Potential areas of application include:
-
Anti-corrosion Coatings: The enhanced stability of fluorinated polyanilines makes them suitable for protective coatings on metals.
-
Sensors: The electronic properties of conducting polymers can be sensitive to the surrounding chemical environment, enabling their use in chemical sensors.
-
Electromagnetic Interference (EMI) Shielding: The conductivity of these polymers allows them to absorb and dissipate electromagnetic radiation.
-
Materials for Energy Storage: Modified polyanilines are explored for use in batteries and supercapacitors.
Signaling Pathway for Application Development
Caption: Path from monomer to potential applications.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The polymerization reaction should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before starting any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. jmest.org [jmest.org]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 7. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
Application Notes and Protocols for the Electrophilic Substitution Reactions of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 5-fluoro-2-methylaniline with various electrophilic reagents. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methyl substituents.[1] The following sections detail the theoretical background, experimental protocols, and potential applications of the resulting products, particularly in the development of novel therapeutics and agrochemicals.[1][2]
Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on this compound is directed by the interplay of the electronic effects of its three substituents: the amino group (-NH₂), the methyl group (-CH₃), and the fluorine atom (-F).
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through inductive effect (+I) and hyperconjugation.
-
Fluorine Atom (-F): A deactivating, yet ortho, para-directing group. Its strong -I (inductive) effect withdraws electron density from the ring, making it less reactive than benzene. However, its +M effect, though weaker than its -I effect, directs incoming electrophiles to the ortho and para positions.
The synergistic directing effects of the amino and methyl groups, coupled with the ortho, para-directing nature of the fluorine atom, strongly favor electrophilic attack at the positions ortho and para to the amino group. Steric hindrance from the methyl group may influence the ratio of ortho to para products.
Experimental Protocols
The following protocols are provided as general guidelines for the electrophilic substitution of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Halogenation (Bromination)
Halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] Bromination of this compound is expected to proceed at the position para to the amino group.
Table 1: Bromination of this compound
| Parameter | Value |
| Product | 4-Bromo-5-fluoro-2-methylaniline |
| Reagents | This compound, Bromine, Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | Moderate to High (expected) |
Protocol:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-5-fluoro-2-methylaniline.
Nitration
Nitroanilines are important precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[5][6] The nitration of anilines often requires protection of the amino group to prevent oxidation and to control the regioselectivity. However, under carefully controlled conditions, direct nitration can be achieved.
Table 2: Nitration of this compound (via Acetanilide Intermediate)
| Parameter | Value |
| Product | 4-Nitro-5-fluoro-2-methylaniline |
| Reagents | This compound, Acetic Anhydride, Sulfuric Acid, Nitric Acid |
| Temperature | 0-10°C (Nitration Step) |
| Reaction Time | 1-2 hours (Nitration Step) |
| Yield | Good (expected) |
Protocol:
-
Protection of the Amino Group:
-
To a solution of this compound (1.0 eq) in acetic acid, add acetic anhydride (1.1 eq) and stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and collect the precipitated N-(5-fluoro-2-methylphenyl)acetamide by filtration.
-
-
Nitration:
-
Deprotection and Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Heat the acidic solution to reflux for 1-2 hours to hydrolyze the acetamide.
-
Cool the solution and neutralize with a strong base (e.g., NaOH solution) to precipitate the nitroaniline product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization.
-
Sulfonation
Sulfonated anilines are used in the synthesis of dyes and sulfa drugs. The sulfonation of anilines can be achieved using fuming sulfuric acid (oleum).
Table 3: Sulfonation of this compound
| Parameter | Value |
| Product | 2-Amino-4-fluoro-5-methylbenzenesulfonic acid |
| Reagents | This compound, Fuming Sulfuric Acid (Oleum) |
| Temperature | 100-120°C |
| Reaction Time | 3-5 hours |
| Yield | Moderate (expected) |
Protocol:
-
In a flask equipped with a stirrer and a calcium chloride drying tube, carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
-
The product can be purified by recrystallization from water.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring and is a key reaction in the synthesis of aromatic ketones.[8][9][10][11][12] The amino group of anilines can react with the Lewis acid catalyst, so it is often necessary to protect it before acylation.
Table 4: Friedel-Crafts Acylation of this compound (via Acetanilide Intermediate)
| Parameter | Value |
| Product | 4-Acetyl-5-fluoro-2-methylaniline |
| Reagents | N-(5-fluoro-2-methylphenyl)acetamide, Acetyl Chloride, Aluminum Chloride |
| Solvent | Dichloromethane or Carbon Disulfide |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | Good (expected) |
Protocol:
-
Protection of the Amino Group: Prepare N-(5-fluoro-2-methylphenyl)acetamide as described in the nitration protocol.
-
Acylation:
-
In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in a dry solvent (e.g., dichloromethane).
-
Cool the suspension to 0°C and slowly add acetyl chloride (1.1 eq).
-
Add a solution of N-(5-fluoro-2-methylphenyl)acetamide (1.0 eq) in the same solvent dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Deprotection:
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting acetophenone derivative using acidic or basic conditions to obtain the final product.
-
Applications in Drug Development and Agrochemicals
Derivatives of this compound are valuable intermediates in the development of new therapeutic agents and agrochemicals.
-
Kinase Inhibitors: The scaffold of this compound and its derivatives is found in a number of small molecule kinase inhibitors, which are a major class of anticancer drugs.[13][14][15][16] The substituents on the aniline ring can be tailored to achieve specific binding to the kinase active site.
-
Anticancer Agents: Halogenated and nitrated derivatives of this compound serve as precursors for the synthesis of various anticancer compounds.[1]
-
Agrochemicals: Fluorinated anilines are used in the synthesis of herbicides and pesticides, where the fluorine atom can enhance the efficacy and metabolic stability of the active ingredient.[2][3][4] For example, halogenated derivatives of this compound can be used as building blocks for novel agrochemicals.[3][17]
These application notes are intended to provide a starting point for researchers working with this compound. The provided protocols are based on established chemical principles and may require further optimization for specific applications. Always follow appropriate laboratory safety procedures when handling the reagents mentioned.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Manufacturing Approaches of New Halogenated Agrochemicals [ouci.dntb.gov.ua]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chem.winthrop.edu [chem.winthrop.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylaniline is a valuable building block in medicinal chemistry and materials science. The introduction of alkyl groups to the nitrogen atom via N-alkylation is a critical transformation that allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability of target compounds. These N-alkylated derivatives are key intermediates in the synthesis of various pharmaceuticals and other functional materials. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination.
Reaction Principles
1. Direct N-Alkylation with Alkyl Halides: This method involves the nucleophilic substitution reaction between this compound and an alkyl halide. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide. A base is used to neutralize the resulting ammonium salt, driving the reaction to completion. The reactivity of the alkyl halide (iodide > bromide > chloride) and the choice of base and solvent are critical for the success of this reaction.
2. Reductive Amination: This two-step, one-pot process is an alternative method for N-alkylation, particularly for introducing primary and secondary alkyl groups. It begins with the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated product. This method avoids the use of potentially hazardous alkyl halides and is often high-yielding.[1][2][3]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound using the two described methods. The data is representative and may vary based on the specific substrate and reaction scale.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Aldehyde/Ketone (e.g., Formaldehyde, Acetaldehyde) |
| Base/Reducing Agent | K₂CO₃, NaH, or other non-nucleophilic bases | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C |
| Solvent | DMF, Acetonitrile, THF | Dichloromethane (DCM), Methanol, 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 60 - 90% | 75 - 95% |
| Key Advantages | Wide range of alkyl halides can be used. | Milder reaction conditions, avoids halide byproducts. |
| Potential Drawbacks | Potential for over-alkylation, requires heat. | Limited to aldehydes/ketones available. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.[4]
Protocol 2: Reductive Amination of this compound with an Aldehyde
This protocol provides a general method for the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde) (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[5]
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 5-fluoro-2-methylaniline, a versatile building block in medicinal chemistry. The derivatization of this compound through N-acylation, sulfonylation, and the formation of urea and thiourea analogs is crucial for the development of novel therapeutic agents, particularly in oncology.[1] The fluorine substituent enhances the metabolic stability and binding affinity of drug candidates, making this scaffold particularly attractive for drug discovery programs.
Introduction to Derivatization Strategies
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatization allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The primary amino group of this compound is a key handle for derivatization, readily undergoing reactions with electrophilic partners.
-
N-Acylation: The introduction of an acyl group to form an amide bond is a common strategy to modify the electronic and lipophilic character of the molecule.
-
Sulfonylation: The formation of sulfonamides can impart a range of biological activities and alter the solubility and acidity of the parent compound.
-
Urea and Thiourea Formation: These functional groups are known to participate in hydrogen bonding interactions with biological targets, making them important pharmacophores in many drug classes, including kinase inhibitors.
The following sections provide detailed experimental protocols for these key derivatization reactions, along with tables of representative quantitative data and visualizations of the experimental workflows.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetic anhydride to yield N-(5-fluoro-2-methylphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of N-(5-fluoro-2-methylphenyl)benzenesulfonamide via the reaction of this compound with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and stir.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, add 1 M HCl to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(5-Fluoro-2-methylphenyl)-3-phenylurea
This protocol describes the preparation of a urea derivative from this compound and phenyl isocyanate. Phenylurea derivatives are known to possess anticancer activity.[2]
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add phenyl isocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired phenylurea derivative.
Protocol 4: Synthesis of 1-(5-Fluoro-2-methylphenyl)-3-phenylthiourea
This protocol outlines the synthesis of a thiourea derivative from this compound and phenyl isothiocyanate.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data Summary
The following tables summarize representative data for derivatives of this compound and structurally related compounds. This data is crucial for characterizing the synthesized molecules and understanding their potential for medicinal chemistry applications.
Table 1: Physicochemical and Spectroscopic Data of this compound and a Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | C₇H₈FN | 125.14 | 38-40 | 6.97 (t, J=7.2 Hz, 1H), 6.40 (t, J=9.9 Hz, 2H), 3.69 (s, 2H), 2.12 (s, 3H) | 162.24 (d, JC-F=240.9 Hz), 145.82 (d, JC-F=10.6 Hz), 131.12 (d, JC-F=9.6 Hz), 117.62 (d, JC-F=2.6 Hz), 104.67 (d, JC-F=21.0 Hz), 101.56 (d, JC-F=24.6 Hz), 16.62 (s) |
| N-(5-Fluoro-2-methylphenyl)acetamide | C₉H₁₀FNO | 167.18 | Not Available | Not Available | Not Available |
Table 2: Biological Activity of Structurally Related Phenylurea Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Phenylurea derivative 1g | Hela | 1.47 | [2] |
| Phenylurea derivative 1g | Eca-109 | 2.15 | [2] |
| Phenylurea derivative 1g | A549 | 6.79 | [2] |
| Phenylurea derivative 1g | MCF-7 | 1.83 | [2] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 | 0.73 ± 0.0 | [3] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 | 20.4 ± 0.2 | [3] |
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the derivatization of this compound.
Caption: N-Acylation experimental workflow.
Caption: Sulfonylation experimental workflow.
Caption: Urea and Thiourea synthesis workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Antitumor Assessment of Phenylureas Bearing 5-Fluoroindolin-2-one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 5-Fluoro-2-methylaniline using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive analytical method for the quantification of 5-Fluoro-2-methylaniline in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification is crucial for process monitoring, quality control, and impurity profiling. The described protocol provides a detailed workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound (CAS No: 367-29-3), also known as 2-amino-4-fluorotoluene, is an aromatic amine with a molecular formula of C7H8FN and a molecular weight of 125.14 g/mol .[2][3] It serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialized polymers.[1][4] The presence and quantity of this compound can significantly impact the efficacy, safety, and quality of the final products. Therefore, a validated analytical method for its precise quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities and organic compounds due to its high resolution, sensitivity, and reproducibility.[5] This document outlines a specific RP-HPLC method developed for the determination of this compound.
Experimental Protocol
This protocol is designed for the quantification of this compound using an HPLC system equipped with a UV detector.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS) software
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (Illustrative Data)
The following table summarizes the typical quantitative data obtained during the validation of this analytical method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1.0 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank or placebo |
Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol can be readily implemented in quality control laboratories for routine analysis of this compound in various sample matrices, supporting pharmaceutical and chemical manufacturing processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting & Optimization
purification of crude 5-Fluoro-2-methylaniline by column chromatography
Technical Support Center: Purification of 5-Fluoro-2-methylaniline
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude this compound using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My purified this compound appears as a purple to brown solid or oil. Is this normal?
A1: Yes, the appearance of this compound is described as a purple to brown crystalline solid or liquid.[1] Color can be indicative of minor impurities, but this appearance is typical for the compound.
Q2: I'm observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A2: Peak tailing with aromatic amines like this compound is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica gel stationary phase.[2] To mitigate this, you can add a small amount of a competitive base, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your eluent system.[2] This will neutralize the active sites on the silica and improve peak shape.
Q3: My compound is not eluting from the column, or the recovery is very low. What could be the problem?
A3: Several factors could lead to poor or no elution:
-
Decomposition: The compound may be unstable on silica gel.[3] It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then developing it to see if any degradation has occurred.[3]
-
Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column. Double-check the solvent composition.[3] You can try gradually increasing the polarity of your mobile phase.
-
Elution in Solvent Front: The compound might be very nonpolar in the chosen solvent system and eluted very quickly in the first few fractions (the solvent front).[3] Always check the first fraction collected.
Q4: The separation between my desired product and an impurity is poor, even though they have different Rf values on the TLC plate. Why is this happening?
A4: This can occur for several reasons:
-
Column Overload: Too much crude sample was loaded onto the column. For flash chromatography, the amount of sample should typically be 1-10% of the mass of the silica gel.
-
Improper Packing: The column may not be packed uniformly, leading to channeling where the solvent and sample flow unevenly.
-
Sample Band Broadening: The initial sample band applied to the column might have been too wide. This can happen if the sample was dissolved in too much solvent or a solvent that is too polar.[4] Consider using the dry-loading technique if your compound has poor solubility in the eluent.[4]
Q5: How do I visualize this compound on a TLC plate?
A5: this compound contains an aromatic ring and should be UV-active. You can visualize it on a TLC plate containing a fluorescent indicator (e.g., F-254) under a UV lamp (254 nm).[5] The compound will appear as a dark spot where it quenches the fluorescence.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 367-29-3 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | Purple to brown crystalline solid or liquid | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 98-100 °C at 15 mmHg | [1] |
| pKa | 3.44 ± 0.10 (Predicted) | [1] |
| Water Solubility | Insoluble | [1] |
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Reference |
| Stationary Phase | Silica Gel (e.g., 60-120 mesh for gravity, 230-400 mesh for flash) | [6][7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | [1][8] |
| Example Eluent Ratios | 5:1 Hexanes:EtOAc | [1] |
| 1:1 n-Hexane:EtOAc | [8] | |
| Eluent Additive | 0.1-1% Triethylamine (TEA) to reduce peak tailing | [2] |
| Sample Loading | Wet loading or Dry loading | [4] |
Experimental Protocols
Protocol 1: Column Preparation (Slurry Method)
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Select an appropriately sized glass chromatography column based on the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5:1 Hexanes:EtOAc).[6] The consistency should be easily pourable.
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down uniformly without air bubbles or cracks.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the packed silica bed to prevent disturbance during solvent and sample addition.[4]
-
Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.
Protocol 2: Sample Loading
A. Wet Loading (for samples soluble in the mobile phase)
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[4]
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the silica bed.[4]
-
Rinse the flask with a small amount of mobile phase and add it to the column to ensure all the sample is transferred.
-
Drain the solvent until the level is at the top of the sand, then carefully add the mobile phase to fill the column.
B. Dry Loading (for samples with poor solubility in the mobile phase)
-
Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[4]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and cover it with a layer of sand.
-
Carefully add the mobile phase to fill the column.
Protocol 3: Elution and Fraction Collection
-
Begin adding the mobile phase to the top of the column. If using flash chromatography, apply pressure to the top of the column to achieve the desired flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
If the separation is slow or the desired compound is not eluting, the polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Fluoro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 5-Fluoro-2-methylaniline.
Troubleshooting Guides & FAQs
This section addresses common issues related to colored impurities in this compound and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound colored? It should be a colorless to light yellow liquid or solid.
A1: The appearance of a purple to brown color in this compound is a common issue, often indicating the presence of impurities.[1] The primary cause of this discoloration is air oxidation. Aromatic amines, including aniline derivatives, are susceptible to oxidation, which can lead to the formation of highly colored byproducts such as nitrobenzenes, azoxybenzenes, and polymeric materials. This process can be accelerated by exposure to light and elevated temperatures. For this reason, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C.[1]
Q2: What are the common methods to remove these colored impurities?
A2: Several standard laboratory techniques can be employed to remove colored impurities from this compound. The most common and effective methods include:
-
Treatment with Activated Carbon (Charcoal): Activated carbon is highly effective at adsorbing large, colored organic molecules.[2]
-
Recrystallization: This technique is suitable if the product is a solid and relies on the differential solubility of the desired compound and the impurities in a suitable solvent.
-
Flash Column Chromatography: This is a highly effective method for separating the desired compound from colored impurities based on their different affinities for the stationary phase.[3][4]
Q3: Can I use distillation to purify colored this compound?
A3: While distillation is a common purification technique for liquids, its effectiveness for removing colored impurities depends on the nature of those impurities. If the colored impurities are non-volatile polymeric materials, distillation under reduced pressure can be effective. However, if the impurities have boiling points close to that of this compound, co-distillation may occur, and the color will persist in the distillate.
Troubleshooting Specific Issues
Issue 1: After synthesis and workup, my crude this compound is a dark oil.
-
Possible Cause: Presence of significant amounts of colored, non-polar byproducts from the reaction or degradation.
-
Solution: Flash column chromatography is the recommended first step for purifying crude reaction mixtures. A common solvent system is a mixture of hexanes and ethyl acetate.[3][4]
Issue 2: My this compound, which was initially pure, has developed color upon storage.
-
Possible Cause: Oxidation due to improper storage.
-
Solution: For small-scale purification, you can dissolve the colored product in a suitable organic solvent and treat it with activated carbon. For larger quantities, re-purification by flash column chromatography may be necessary. To prevent future discoloration, ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial at a low temperature (2-8°C).[1]
Issue 3: During column chromatography, the colored band co-elutes with my product.
-
Possible Cause: The polarity of the colored impurity is very similar to that of this compound in the chosen solvent system.
-
Solution:
-
Optimize the Solvent System: Try a different solvent system. For basic compounds like anilines, adding a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can improve separation by neutralizing acidic sites on the silica gel.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical effectiveness of different purification methods for removing colored impurities from this compound. The data presented is a representative example to illustrate the comparative efficacy of each technique.
| Purification Method | Starting Material Appearance | Final Product Appearance | Typical Recovery (%) | Purity Improvement (by GC, %) | Notes |
| Activated Carbon Treatment | Light brown solution | Colorless to pale yellow solution | 85-95 | 95 -> 98 | Effective for removing minor color; may have some product loss due to adsorption. |
| Recrystallization | Brown solid | Off-white to white crystals | 70-85 | 95 -> 99 | Dependent on finding a suitable solvent system. |
| Flash Column Chromatography | Dark brown oil | Colorless to pale yellow oil | 60-80 | 80 -> >99 | Highly effective for removing a wide range of impurities, including colored ones.[3] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is suitable for removing minor colored impurities from a solution of this compound.
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 5-10% w/v solution.
-
Addition of Activated Carbon: To the solution, add activated carbon (approximately 1-2% of the weight of the this compound).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as it can sometimes lead to further degradation.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying solid, colored this compound.
-
Solvent Selection: Determine a suitable solvent for recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the colored solid to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This is a highly effective method for purifying crude, colored this compound.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: A common eluent system is a gradient of ethyl acetate in hexanes. Based on synthesis procedures, a starting point could be 5:1 Hexanes:Ethyl Acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC). For challenging separations, adding 0.5% triethylamine to the eluent can improve peak shape and resolution.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude, colored this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column with the selected eluent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure, colorless product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for removing colored impurities.
Caption: Decision logic for selecting a purification method.
References
Technical Support Center: Synthesis of 5-Fluoro-2-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methylaniline. The following information addresses common side products and other issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing this compound involve the reduction of a substituted nitrotoluene precursor. The two primary approaches are:
-
Catalytic Hydrogenation: Typically, this involves the reduction of 4-fluoro-2-nitrotoluene or 5-fluoro-2-nitrotoluene using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2][3]
-
Chemical Reduction (Bechamp Reduction): This classic method uses a metal, most commonly iron powder, in an acidic medium (like hydrochloric acid or acetic acid) to reduce the nitro group.[2][4][5][6]
Q2: What are the typical intermediates in the reduction of the nitro group?
During the reduction of a nitroarene to an aniline, several intermediates are formed. Incomplete reactions can lead to the presence of these intermediates as impurities in the final product. The general pathway is:
Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aniline
Q3: How can I purify the crude this compound?
Purification is commonly achieved through flash column chromatography.[7][8] The choice of solvent system for chromatography will depend on the impurities present. A common system is a mixture of hexanes and ethyl acetate. Recrystallization can also be an effective purification method if the product is a solid at room temperature and a suitable solvent is found.
Troubleshooting Guides
This section provides a breakdown of common issues, their potential causes, and solutions for the primary synthetic routes to this compound.
Route 1: Catalytic Hydrogenation of Fluoronitrotoluene
The catalytic hydrogenation of a fluoronitrotoluene is a clean and efficient method, but it can be prone to specific side reactions and catalyst-related issues.
Issue 1: Incomplete reaction, presence of starting material and/or intermediates.
-
Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst (e.g., Pd/C) may be old, of poor quality, or have been poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds).[9][10]
-
Troubleshooting Steps:
-
Use fresh, high-quality catalyst.
-
Ensure the purity of the fluoronitrotoluene starting material and solvents.
-
Use high-purity hydrogen gas.
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The reaction may not have had enough hydrogen or time to go to completion.
-
Troubleshooting Steps:
-
Increase the hydrogen pressure within safe limits for the reaction vessel.
-
Increase the reaction time and monitor the reaction progress by TLC or GC/MS.
-
-
-
Potential Cause 3: Inadequate Agitation. Poor mixing can lead to inefficient contact between the reactants, catalyst, and hydrogen.
-
Troubleshooting Steps:
-
Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid transfer.
-
-
Issue 2: Formation of 2-Methylaniline (Dehalogenation).
-
Potential Cause: Hydrodefluorination. Palladium catalysts, particularly Pd/C, can catalyze the cleavage of the C-F bond, replacing the fluorine atom with hydrogen.
-
Troubleshooting Steps:
-
Consider using a different catalyst that is less prone to causing dehalogenation, such as Raney Nickel.[2]
-
Optimize reaction conditions: lower temperature, lower hydrogen pressure, and shorter reaction time can sometimes minimize dehalogenation.
-
The addition of a catalyst modifier, such as a sulfur-containing compound in very small, controlled amounts, can sometimes selectively poison the sites responsible for dehalogenation, but this requires careful optimization.
-
-
Quantitative Data Summary: Common Side Products in Catalytic Hydrogenation
| Side Product | Formation Pathway | Typical Analytical Method for Detection | Mitigation Strategy |
| 5-Fluoro-2-nitrosotoluene | Incomplete Reduction | GC-MS, LC-MS | Increase reaction time, hydrogen pressure, or catalyst loading. |
| N-(5-Fluoro-2-methylphenyl)hydroxylamine | Incomplete Reduction | LC-MS | Increase reaction time, hydrogen pressure, or catalyst loading. |
| 2-Methylaniline | Hydrodefluorination | GC-MS, NMR | Use a less active catalyst (e.g., Raney Nickel), optimize reaction conditions. |
Route 2: Chemical Reduction with Iron (Bechamp Reduction)
The reduction of fluoronitrotoluenes with iron in an acidic medium is a robust and cost-effective method. However, workup and potential side reactions can be challenging.
Issue 1: Difficult product isolation due to gelatinous iron sludge.
-
Potential Cause: Formation of Iron Oxides/Hydroxides. The iron powder is oxidized to various iron salts and oxides, which can form a voluminous, gelatinous precipitate that traps the product.[4]
-
Troubleshooting Steps:
-
After the reaction is complete, basify the mixture (e.g., with sodium carbonate or ammonia) to precipitate the iron salts as hydroxides.
-
Filter the mixture through a pad of Celite® or another filter aid to help manage the fine precipitate.[4]
-
Thoroughly wash the filter cake with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the trapped product.
-
Some literature suggests the use of complexing agents like trisodium citrate to chelate the iron ions and prevent the formation of a thick sludge, although this is more commonly reported for tin-based reductions.[4]
-
-
Issue 2: Presence of Azoxy or Azo compounds.
-
Potential Cause: Condensation of Intermediates. The nitroso and hydroxylamine intermediates can condense to form azoxy, and subsequently, azo compounds. This is more likely to occur under neutral or basic conditions.
-
Troubleshooting Steps:
-
Maintain acidic conditions throughout the reduction process.
-
Ensure a sufficient excess of the reducing agent (iron) to drive the reaction to the desired aniline product.
-
-
Issue 3: Incomplete Reaction.
-
Potential Cause 1: Insufficient Acid. The acid is required to activate the iron and act as a proton source.
-
Troubleshooting Steps:
-
Ensure the stoichiometric amount of acid is used, or a slight excess.
-
-
-
Potential Cause 2: Poor Quality Iron. The iron powder may be passivated with an oxide layer.
-
Troubleshooting Steps:
-
Use fine-mesh, high-purity iron powder.
-
Pre-activation of the iron with a small amount of acid before adding the nitro compound can sometimes be beneficial.
-
-
Quantitative Data Summary: Common Side Products in Bechamp Reduction
| Side Product/Issue | Formation Pathway | Typical Analytical Method for Detection | Mitigation Strategy |
| 5-Fluoro-2-nitrosotoluene | Incomplete Reduction | GC-MS, LC-MS | Increase reaction time, ensure sufficient iron and acid. |
| N-(5-Fluoro-2-methylphenyl)hydroxylamine | Incomplete Reduction | LC-MS | Increase reaction time, ensure sufficient iron and acid. |
| Bis(5-fluoro-2-methylphenyl)diazene oxide (Azoxy) | Condensation of Intermediates | LC-MS, NMR | Maintain acidic conditions, use sufficient reducing agent. |
| Iron Sludge | Oxidation of Iron | - | Basify and filter through Celite®, wash filter cake thoroughly. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Fluoro-2-nitrotoluene
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a pressure-resistant hydrogenation vessel, add 5-10% w/w of Pd/C catalyst (5% or 10% loading).
-
Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) for 2-16 hours.
-
Monitor the reaction progress by TLC or GC by periodically and safely taking aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Bechamp Reduction of 4-Fluoro-2-nitrotoluene
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add iron powder (3-5 eq) and a small amount of concentrated hydrochloric acid or glacial acetic acid (0.1-0.2 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in ethanol and add it dropwise to the refluxing mixture over 30-60 minutes.
-
After the addition is complete, continue to reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium carbonate or sodium bicarbonate until the mixture is basic (pH > 8) to precipitate the iron salts.
-
Filter the slurry through a pad of Celite®, and wash the filter cake extensively with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The residue can be taken up in an organic solvent and washed with water and brine, then dried and concentrated to yield the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for 5-Fluoro-2-methylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methylaniline (CAS: 367-29-3).[1]
Route 1: Catalytic Reduction of 4-Fluoro-2-nitrotoluene
This is a common and cost-effective method for synthesizing this compound. The most frequent approach involves the reduction of the nitro group to an amine using a metal catalyst or reducing agent.
Troubleshooting and FAQs
Question 1: My reaction yield is significantly lower than the reported 70%. What are the common causes and how can I improve it?
Answer: Low yields in this reduction can stem from several factors:
-
Purity of Starting Material: Ensure the 4-Fluoro-2-nitrotoluene is of high purity. Impurities can interfere with the reaction.
-
Activity of Reducing Agent: If using iron powder, its activity can decrease over time due to oxidation. Use fresh, fine-grade iron powder. For catalytic hydrogenation (e.g., Pd/C, Raney Nickel), the catalyst may be poisoned or deactivated.[2][3] Ensure you are using a catalyst from a reliable source with appropriate loading.
-
Reaction Conditions: For the iron/HCl method, ensure the reaction mixture is maintained at reflux for the entire duration (e.g., 12 hours) to drive the reaction to completion.[1] The acidic environment generated by HCl is crucial; check that the appropriate amount has been added.[1]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, it may be due to consumed or deactivated reagents.
Question 2: I'm observing the formation of dark, tar-like byproducts. How can I minimize these?
Answer: Byproduct formation is often related to over-reduction or side reactions at elevated temperatures.
-
Temperature Control: While the iron/HCl reaction is typically run at reflux, excessively high temperatures can promote side reactions.[1] Ensure controlled heating.
-
Alternative Methods: Catalytic hydrogenation using H₂ gas with a Pd/C catalyst is often a cleaner method that can be performed at lower temperatures and pressures, minimizing byproduct formation.[3]
-
Work-up Procedure: After the reaction, promptly work up the mixture. Basifying the solution with sodium bicarbonate helps to neutralize the acid and allows for extraction of the amine product.[1]
Question 3: How do I effectively purify the final product from the reaction mixture?
Answer: Proper purification is critical to obtaining high-purity this compound.
-
Removal of Solids: After the reaction, filter the mixture (e.g., through a pad of Celite) to remove the iron powder/catalyst.[1]
-
Aqueous Work-up: Dilute the filtrate with a suitable organic solvent like ethyl acetate (EtOAc). Neutralize any remaining acid by washing with a sodium bicarbonate solution. Subsequently, wash with water and then a brine solution to remove water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Final Purification: The crude product, often a light brown solid or oil, can be purified by flash column chromatography. A common eluent system is a mixture of n-hexane and ethyl acetate (e.g., 1:1).[1]
Data Presentation: Reaction Conditions for Reduction
| Parameter | Method: Iron/HCl | Method: Catalytic Hydrogenation |
| Starting Material | 4-Fluoro-1-methyl-2-nitrobenzene | 4-Fluoro-1-methyl-2-nitrobenzene |
| Reducing Agent/Catalyst | Iron Powder | Pd/C or Raney Nickel[2][3] |
| Acid | Hydrochloric Acid (HCl)[1] | Not typically required |
| Solvent | Ethanol/Water[1] | Methanol or Ethanol[3] |
| Temperature | Reflux[1] | Room Temperature to 35°C[3] |
| Pressure | Atmospheric | H₂ atmosphere (balloon or pressure vessel)[2] |
| Reaction Time | ~12 hours[1] | ~2-4 hours (monitor by TLC/GC)[4] |
| Typical Yield | ~70%[1] | Can be higher, often >90% |
Experimental Protocol: Reduction with Iron/HCl
-
Charge a round-bottom flask with 4-Fluoro-1-methyl-2-nitrobenzene (1.0 eq) and ethanol (approx. 20 mL per gram of starting material).[1]
-
Cool the solution to 0°C in an ice bath.
-
To this solution, add iron powder (approx. 5.0 eq) and a catalytic amount of concentrated HCl (e.g., 0.25 mL for a 16 mmol scale reaction).[1]
-
Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and basify with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the residue by flash column chromatography (n-hexane/EtOAc) to yield this compound as a light brown solid.[1]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic route involves the coupling of an aryl halide with an ammonia source, mediated by a palladium catalyst and a specialized ligand. It offers an alternative pathway that can be advantageous for specific substrates.
Troubleshooting and FAQs
Question 1: My Buchwald-Hartwig amination reaction is not working or the yield is very low (reported yield is 76%). What should I check?
Answer: This reaction is highly sensitive to reaction conditions.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. The entire reaction setup, including reagent preparation and reaction run, must be conducted under an inert atmosphere (nitrogen or argon). Using a glovebox for preparation is highly recommended.[1][5]
-
Anhydrous Conditions: All reagents and the solvent (e.g., dioxane) must be strictly anhydrous. Water can hydrolyze the base and interfere with the catalytic cycle.
-
Catalyst and Ligand Quality: The palladium source (e.g., Pd(P(o-tol)₃)₂) and the ligand (e.g., CyPF-PtBu) are crucial.[1][5] Ensure they are of high quality and have not degraded. The ratio of catalyst to ligand is also important.[1]
-
Base Strength and Purity: Sodium tert-butoxide is a strong, moisture-sensitive base.[1] Use a fresh bottle or a recently opened container stored in a desiccator.
Question 2: The reaction is slow and does not reach completion even after 12 hours. Can I accelerate it?
Answer:
-
Temperature: Increasing the temperature can sometimes increase the reaction rate. However, be cautious, as higher temperatures may also lead to catalyst decomposition or byproduct formation. Optimization may be required.
-
Catalyst Loading: While the reported protocol uses 0.5 mol % of the catalyst and ligand, a slight increase in catalyst loading might improve the rate for a sluggish reaction.[1][5]
-
Stirring: Ensure efficient stirring, especially as the reaction mixture can be heterogeneous.
Question 3: What is the role of ammonium sulfate in this reaction?
Answer: Ammonium sulfate serves as a convenient solid source of ammonia for the amination reaction.[1] In the presence of the strong base (sodium tert-butoxide), it deprotonates to generate ammonia in situ.
Data Presentation: Reaction Conditions for Pd-Catalyzed Amination
| Parameter | Value |
| Substrate | Aryl Halide (1.0 eq) |
| Ammonia Source | Ammonium Sulfate (1.5 eq)[1] |
| Base | Sodium tert-butoxide (4.5 eq)[1] |
| Catalyst | Pd(P(o-tol)₃)₂ (0.5 mol %)[1][5] |
| Ligand | CyPF-PtBu (0.5 mol %)[1][5] |
| Solvent | Anhydrous Dioxane[1] |
| Temperature | Desired Temperature (Requires Optimization) |
| Reaction Time | 8-12 hours[1][5] |
| Typical Yield | ~76%[5] |
Experimental Protocol: Pd-Catalyzed Amination
-
In a nitrogen-fed glovebox, prepare a stock solution of the catalyst and ligand by dissolving Pd(P(o-tol)₃)₂ and CyPF-PtBu (1:1 ratio) in anhydrous dioxane.[1]
-
In a separate reaction vial, charge the aryl halide (1.0 eq, 0.60 mmol), ammonium sulfate (1.5 eq, 0.90 mmol), and sodium tert-butoxide (4.5 eq, 2.7 mmol).[1]
-
To this vial, add anhydrous dioxane (6 mL) and the required amount of the catalyst/ligand stock solution.[1]
-
Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature for 8-12 hours.[1][5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by flash column chromatography (e.g., 5:1 Hexanes:EtOAc) to isolate this compound.[5]
Visual Guides and Workflows
Caption: General troubleshooting workflow for synthesis optimization.
Caption: Key parameters influencing Buchwald-Hartwig amination.
References
troubleshooting low yield in 5-Fluoro-2-methylaniline preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Fluoro-2-methylaniline, particularly concerning low reaction yields.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yield in the synthesis of this compound, typically prepared via the reduction of 5-fluoro-2-nitrotoluene, can stem from several factors:
-
Inactive or Poisoned Catalyst: The catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel, or iron powder) is the most critical component. Its activity can be diminished by improper storage, contamination, or poisoning by impurities (like sulfur or halide compounds) in the starting materials or solvent.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are crucial. For catalytic hydrogenations, insufficient pressure or premature termination of the reaction will lead to incomplete conversion.[1][2] For reductions using metals like iron, the reaction may require reflux to proceed to completion.[3]
-
Poor Quality Starting Material: The purity of the starting 5-fluoro-2-nitrotoluene is essential. Impurities can interfere with the catalyst and lead to side reactions.
-
Inefficient Work-up and Purification: Product can be lost during extraction, washing, or purification steps. Emulsion formation during extraction or improper column chromatography techniques are common sources of loss.[3]
Q2: I suspect my catalyst is the problem. How can I troubleshoot this?
A2:
-
Use a Fresh Batch: Always start with a fresh batch of catalyst if you suspect the current one is old or has been exposed to air.
-
Increase Catalyst Loading: While not always optimal, a modest increase in the catalyst loading can sometimes compensate for lower activity.
-
Ensure Proper Handling: Catalysts like Pd/C are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon) when dry. Ensure the reaction vessel is properly purged of air before introducing hydrogen.
-
Check for Catalyst Poisons: Analyze your starting material and solvent for potential catalyst poisons.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be sufficient.
-
Increase Temperature or Pressure: For catalytic hydrogenations, increasing the hydrogen pressure or temperature can enhance the reaction rate.[2] For metal/acid reductions, ensure the mixture is refluxing vigorously.[3]
-
Re-evaluate Reagents: In metal-based reductions, the activity of the metal (e.g., iron powder) can vary. Ensure it is finely divided and from a reliable source.
Issue 2: Product Purity and Side Reactions
Q4: My final product is impure. What are the likely side products and how can I avoid them?
A4: The primary side products are typically from incomplete reduction.
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N-phenylhydroxylamine Intermediate: The reduction of a nitro group proceeds through intermediates like nitroso and hydroxylamine species. If the reaction is incomplete, these may remain in your crude product.[4] The solution is to ensure the reaction goes to completion by optimizing conditions as described above.
-
Other Reducible Groups: If your starting material contains other reducible functional groups (e.g., alkenes, alkynes, nitriles), a non-selective catalyst might reduce them as well.[4] Choosing a more chemoselective catalyst system can mitigate this. For instance, some catalytic systems are known to selectively reduce the nitro group in the presence of other functionalities.[5]
Q5: How can I improve the purification of this compound?
A5:
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Thorough Work-up: After the reaction, filter the catalyst (e.g., through a pad of Celite) carefully.[3] During the aqueous work-up, wash the organic layer with a sodium bicarbonate solution to remove any acid, followed by water and brine to remove water-soluble impurities.[3]
-
Column Chromatography: Flash column chromatography is an effective purification method. A common eluent system is a mixture of hexanes and ethyl acetate.[3] A gradient elution can help in separating closely related impurities.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method for larger scales.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes common synthetic routes for this compound with reported yields.
| Method | Starting Materials | Reagents/Catalyst | Conditions | Reported Yield | Reference |
| Metal Reduction | 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl | Ethanol/Water, Reflux, 12h | 70% | [3] |
| Buchwald-Hartwig Amination | Aryl Halide, Ammonium Sulfate | Pd(P(o-tol)3)2, CyPF-PtBu, NaOtBu | Dioxane, 12h | 76% | [3] |
| Catalytic Hydrogenation | Nitroarenes (general) | Manganese Complex | Toluene, 130°C, 50 bar H₂ | up to 97% | [2] |
| Biocatalytic Hydrogenation | Nitroarenes (general) | Hydrogenase Enzyme (Hyd-1/C) | Aqueous, 1 bar H₂ | 78-96% | [4] |
Experimental Protocols
Protocol 1: Reduction of 5-Fluoro-2-nitrotoluene using Iron and HCl[3]
This protocol is based on the classical Béchamp reduction method.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-nitrotoluene (1.0 eq) in ethanol (e.g., 20 mL per gram of starting material).
-
Addition of Reagents: To this solution, add iron powder (approx. 5.0 eq) and a small amount of concentrated hydrochloric acid (approx. 0.02 eq) at 0°C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
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Basify the aqueous layer with a saturated solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography using a hexane/ethyl acetate eluent system to yield this compound.
Protocol 2: Catalytic Hydrogenation of 5-Fluoro-2-nitrotoluene
This protocol is a general procedure based on standard catalytic hydrogenation techniques.[6][7]
-
Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas (using a balloon or from a cylinder).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1-4 bar) for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography or vacuum distillation.
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
preventing oxidation of 5-Fluoro-2-methylaniline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 5-Fluoro-2-methylaniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellow, Brown, or Dark Purple) | Oxidation due to exposure to air (oxygen) and/or light.[1] | 1. Immediately assess the extent of discoloration. For highly sensitive experiments, it is recommended to use a fresh, unoxidized batch. 2. If the discoloration is minor, purify the material by recrystallization or column chromatography before use. 3. Review and strictly adhere to recommended storage and handling protocols to prevent future oxidation.[2] |
| Inconsistent Experimental Results | Use of partially oxidized this compound, leading to the presence of impurities that may interfere with reactions. | 1. Verify the purity of your this compound sample using the HPLC analysis protocol provided below. 2. If impurities are detected, purify the compound or use a new, properly stored batch. 3. Always use freshly opened and verified material for critical experiments. |
| Precipitate Formation in Solution | The compound may have degraded, or the solvent may be contaminated with water, leading to the precipitation of less soluble oxidation products or the aniline itself. | 1. Analyze the precipitate and the supernatant separately via HPLC to identify the components. 2. Ensure the use of anhydrous solvents for preparing solutions. 3. Filter the solution before use, and re-verify the concentration of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of degradation are exposure to atmospheric oxygen, light, and elevated temperatures. The amine functional group in anilines is susceptible to oxidation, which can be accelerated by these environmental factors.[1]
Q2: What are the visible signs of this compound oxidation?
A2: The most common sign of oxidation is a change in color. Pure this compound is a purple to brown crystalline solid or liquid. Upon oxidation, it may darken, turning yellow, brown, or even black due to the formation of colored impurities such as azobenzene derivatives and other polymeric species.[1]
Q3: What are the ideal storage conditions for long-term stability?
A3: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature of 2-8°C.[3]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants such as Butylated Hydroxytoluene (BHT) can be used to inhibit oxidation. BHT functions by scavenging free radicals that initiate the oxidation process. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. A typical concentration for BHA or BHT is in the range of 0.02% (200 ppm).
Q5: My this compound has discolored. Can I still use it?
A5: The use of discolored this compound is not recommended for applications requiring high purity, as the colored impurities can lead to side reactions and non-reproducible results.[2] For less sensitive applications, the material may be usable after purification. It is always best to verify the purity using an analytical technique like HPLC.
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively published, the following table provides a representative example of what an accelerated stability study might yield for a similar aromatic amine. Researchers are encouraged to generate their own data using the provided protocols.
| Storage Condition | Duration | Purity (%) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 12 Months | >99.5% | No change |
| 25°C / 60% RH, Air, Dark | 6 Months | 98.0% | Slight darkening |
| 25°C / 60% RH, Air, Light | 6 Months | 95.5% | Significant darkening |
| 40°C / 75% RH, Air, Dark | 3 Months | 96.2% | Brownish color |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under Inert Atmosphere
Objective: To provide a standardized procedure for the long-term storage of this compound to minimize oxidation.
Materials:
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This compound
-
Amber glass vials with PTFE-lined caps
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Argon or Nitrogen gas (high purity)
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Schlenk line or glovebox
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Parafilm or laboratory sealing film
Procedure:
-
If working on a benchtop, place the vial of this compound in a larger flask connected to a Schlenk line.
-
Carefully open the vial.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
If using a glovebox, perform all manipulations within the inert atmosphere.
-
Tightly seal the vial with the PTFE-lined cap.
-
For added security, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C, protected from light.
Protocol 2: Accelerated Stability Testing
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Clear and amber glass vials with PTFE-lined caps
-
Stability chambers or ovens set to desired temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system for purity analysis
Procedure:
-
Aliquot approximately 10-20 mg of this compound into several clear and amber vials.
-
Prepare a set of vials to be stored under an inert atmosphere and another set to be exposed to air.
-
Place the vials in the stability chambers under the following conditions:
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25°C / 60% RH (in both clear and amber vials)
-
40°C / 75% RH (in both clear and amber vials)
-
5°C (control, in amber vials under inert atmosphere)
-
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition.
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Visually inspect for any change in color or physical state.
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Analyze the purity of the sample using the HPLC method described in Protocol 3.
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Plot the purity versus time for each condition to determine the degradation rate.
Protocol 3: HPLC Method for Purity Analysis
Objective: To determine the purity of this compound and detect the presence of degradation products.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve. Degradation products will appear as additional peaks, typically with different retention times.
Visualizations
Caption: Proposed oxidation pathway of this compound.
Caption: Workflow for the proper storage of this compound.
References
scale-up challenges in the synthesis of 5-Fluoro-2-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylaniline. The information is tailored to address challenges that may arise during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The two most prevalent and scalable synthetic routes are:
-
Reduction of 4-Fluoro-2-nitrotoluene: This is a classic and cost-effective method. The reduction is typically carried out using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable, cleaner alternative for industrial-scale production.
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Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This method involves the cross-coupling of an aryl halide (e.g., 2-bromo-4-fluorotoluene or 2-chloro-4-fluorotoluene) with an ammonia surrogate or ammonia itself. While potentially more expensive due to the palladium catalyst and ligands, it can offer high selectivity and yields.
Q2: What are the primary challenges when scaling up the reduction of 4-Fluoro-2-nitrotoluene with iron?
A2: Scaling up the iron-based reduction presents several challenges:
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Exothermicity: The reaction is highly exothermic, and efficient heat management is crucial to prevent runaway reactions and the formation of impurities.
-
Mass Transfer: In large reactors, ensuring efficient mixing of the solid iron powder, the organic substrate, and the aqueous acid phase can be difficult. Poor mixing can lead to incomplete reactions and inconsistent product quality.
-
Work-up and Waste Disposal: The reaction generates a large amount of iron oxide sludge, which can be difficult to filter and handle at a large scale. Disposal of this iron-containing waste also has environmental implications.
Q3: What are the key considerations for scaling up the Buchwald-Hartwig amination?
A3: Key considerations for scaling up this palladium-catalyzed reaction include:
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Catalyst Cost and Loading: Palladium catalysts and their associated ligands can be expensive, making catalyst loading a critical parameter to optimize for cost-effectiveness. Minimizing catalyst loading without compromising reaction efficiency is a primary goal.
-
Catalyst Deactivation: The catalyst can be sensitive to impurities in the starting materials and solvents. Catalyst deactivation can lead to incomplete conversion and requires careful sourcing and purification of reagents.
-
Product Purification: Removing residual palladium from the final product is a critical regulatory requirement, especially for pharmaceutical applications. This often necessitates specialized purification techniques.
-
Reaction Kinetics: Understanding the reaction kinetics is important for optimizing reaction time and temperature to maximize throughput and minimize side reactions.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities depend on the synthetic route:
-
From Nitro Reduction: Unreacted 4-fluoro-2-nitrotoluene, hydroxylamine or azo- and azoxy- compounds as partially reduced intermediates, and isomers of the starting material if present.
-
From Buchwald-Hartwig Amination: Unreacted aryl halide, diarylamine (from double amination), and hydrodehalogenated starting material.
Q5: How can the final product be purified at an industrial scale?
A5: Industrial-scale purification typically involves:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aromatic amines like this compound.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
Troubleshooting Guides
Issue 1: Incomplete Reaction in the Reduction of 4-Fluoro-2-nitrotoluene
| Possible Cause | Suggested Solution |
| Poor Mass Transfer/Mixing | Increase agitation speed. In a large reactor, ensure the agitator design is appropriate for solid-liquid mixtures. Consider using a phase transfer catalyst to improve the interaction between the organic and aqueous phases. |
| Insufficient Acid | Ensure the stoichiometric amount of acid is added. Monitor the pH of the reaction mixture. |
| Deactivated Iron Powder | Use a fresh, high-purity batch of iron powder. Pre-activation of iron with a small amount of acid before adding the nitro compound can be beneficial. |
| Low Reaction Temperature | Monitor the internal reaction temperature. If the exotherm is not sufficient to maintain the desired temperature, controlled heating may be necessary. |
Issue 2: Low Yield in the Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds). Use an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-palladium ratio. This is a critical parameter for catalyst stability and activity. |
| Suboptimal Base | The choice and amount of base are crucial. Screen different bases (e.g., sodium tert-butoxide, potassium phosphate) and optimize the stoichiometry. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by HPLC or GC. If the reaction stalls, a controlled increase in temperature may be necessary. Ensure the reaction is run for a sufficient duration. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Formation of Emulsions during Extraction | Add a small amount of brine to the aqueous layer to break the emulsion. Adjust the pH of the aqueous phase. |
| Product Oiling Out during Crystallization | Ensure the correct solvent system and cooling profile are used. Seeding the solution with a small crystal of the pure product can promote proper crystallization. |
| High Residual Palladium | Use a palladium scavenger resin or perform an activated carbon treatment to remove residual palladium. Multiple crystallizations may also be necessary. |
| Slow Filtration of Iron Sludge | Use a filter aid such as Celite. Ensure the particle size of the iron oxide is not too fine by controlling the reaction conditions. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the Reduction of 4-Fluoro-2-nitrotoluene
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Reactant Molar Ratio (Nitro:Fe:HCl) | 1 : 3 : 0.1 | 1 : 2.5 : 0.08 |
| Solvent | Ethanol/Water | Toluene/Water |
| Reaction Temperature | 80-90 °C (Reflux) | 90-100 °C (Controlled) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 85-90% | 80-85% |
| Key Impurity (at 80% conversion) | 4-Fluoro-2-nitrotoluene (15%) | 4-Fluoro-2-nitrotoluene (18%), Azo-compound (2%) |
| Work-up/Purification | Filtration, Extraction, Flash Chromatography | Filtration with filter press, Distillation |
Table 2: Comparison of Lab-Scale vs. Scale-Up Parameters for Buchwald-Hartwig Amination
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) |
| Substrate | 2-Bromo-4-fluorotoluene | 2-Chloro-4-fluorotoluene |
| Catalyst Loading (mol%) | 1.0 | 0.1 |
| Ligand | XPhos | cataCXium A |
| Base | NaOtBu | K3PO4 |
| Solvent | Dioxane | Toluene |
| Reaction Temperature | 100 °C | 120 °C |
| Reaction Time | 8 hours | 16 hours |
| Typical Yield | 90-95% | 88-92% |
| Residual Palladium (before purification) | ~1000 ppm | ~100 ppm |
| Purification Method | Flash Chromatography | Distillation, Carbon Treatment |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reduction of 4-Fluoro-2-nitrotoluene
Materials:
-
4-Fluoro-2-nitrotoluene (1.0 kg, 6.45 mol)
-
Iron powder (1.08 kg, 19.35 mol)
-
Toluene (5 L)
-
Water (2.5 L)
-
Concentrated Hydrochloric Acid (54 mL, 0.645 mol)
-
Sodium Hydroxide (50% aqueous solution)
-
Celite (200 g)
Procedure:
-
Charge a 20 L jacketed glass reactor with iron powder, toluene, and water.
-
Begin vigorous agitation.
-
Heat the mixture to 60-70 °C.
-
Slowly add the concentrated hydrochloric acid over 30 minutes, maintaining the temperature.
-
Add the 4-Fluoro-2-nitrotoluene in portions or via a dropping funnel over 2-3 hours, maintaining the internal temperature between 90-100 °C by controlling the addition rate and using jacket cooling.
-
After the addition is complete, maintain the reaction mixture at 95-100 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC or GC until the starting material is less than 2%.
-
Cool the reaction mixture to 50-60 °C.
-
Adjust the pH of the mixture to 8-9 with a 50% sodium hydroxide solution.
-
Add Celite to the mixture and stir for 30 minutes.
-
Filter the hot mixture through a pre-heated filter press to remove the iron sludge. Wash the filter cake with hot toluene (2 x 500 mL).
-
Transfer the combined filtrate to a separation funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 1 L).
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Chloro-4-fluorotoluene (1.0 kg, 6.92 mol)
-
Aqueous Ammonia (28-30%, 2.7 L, 41.5 mol)
-
Palladium(II) Acetate (7.7 g, 0.0346 mol)
-
cataCXium A (25.5 g, 0.0692 mol)
-
Potassium Phosphate (2.2 kg, 10.38 mol)
-
Toluene (8 L)
Procedure:
-
Charge a 20 L high-pressure reactor with palladium(II) acetate, cataCXium A, potassium phosphate, and toluene under an inert nitrogen atmosphere.
-
Add the 2-Chloro-4-fluorotoluene to the reactor.
-
Seal the reactor and purge with nitrogen.
-
Add the aqueous ammonia solution.
-
Heat the reaction mixture to 120-130 °C. The internal pressure will increase.
-
Maintain the reaction at this temperature for 12-18 hours, with vigorous stirring. Monitor the reaction progress by HPLC or GC.
-
Cool the reactor to room temperature and vent any excess pressure.
-
Filter the reaction mixture to remove inorganic salts. Wash the solids with toluene (2 x 1 L).
-
Wash the combined filtrate with water (2 x 2 L).
-
Treat the organic layer with activated carbon (100 g) at 60 °C for 1 hour to scavenge residual palladium.
-
Filter the hot solution through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision pathway for low yield in this compound synthesis.
Technical Support Center: Byproduct Identification in 5-Fluoro-2-methylaniline Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It focuses on the identification of byproducts in reactions involving 5-Fluoro-2-methylaniline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts to expect in reactions with this compound?
A1: Depending on the reaction type, several byproducts can form. In acylation reactions, incomplete reaction leaving starting material is common. Over-acylation or di-acylation can occur if the reaction is forced. For alkylation reactions, poly-alkylation (N,N-dialkylation) is a frequent byproduct, especially at higher temperatures. C-alkylation products can also form under certain conditions.[1] In diazotization reactions, side products can arise from premature decomposition of the diazonium salt or unwanted coupling reactions.
Q2: How can I select an appropriate TLC solvent system for my this compound reaction?
A2: A good starting point for many aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.[2][3] For basic compounds like amines, adding a small amount (0.1-2.0%) of a basic modifier like triethylamine or ammonia in methanol to the eluent can prevent streaking and improve spot shape.[2][4] The ideal solvent system should provide a retention factor (Rf) for the product between 0.2 and 0.4, with clear separation from the starting material and any byproducts.[2][5]
Q3: My spots are streaking on the TLC plate. What can I do to fix this?
A3: Streaking is a common issue when working with polar compounds like amines.[6] This can be caused by several factors:
-
Sample Overload: The spotted sample is too concentrated. Try diluting your sample before spotting it on the plate.[7]
-
Inappropriate Solvent System: If the mobile phase is too polar, the compound may travel with the solvent front without proper separation. Conversely, if it's not polar enough, the compound may bind too strongly to the silica gel. Adjusting the polarity of your eluent is key. For amines, adding a few drops of triethylamine or ammonia to the eluent can significantly reduce streaking by neutralizing acidic sites on the silica gel.[2][4]
-
Compound Instability: The compound may be degrading on the acidic silica gel plate. Running a 2D TLC can help determine if this is the case.[8]
Q4: I don't see any spots on my TLC plate after development, not even my starting material. What went wrong?
A4: This can be a frustrating problem with several potential causes:
-
Insufficient Concentration: The sample spotted on the TLC plate may be too dilute to be seen. Try concentrating your reaction aliquot before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[6][7]
-
Compound Volatility: Your compound might be volatile and could have evaporated from the plate, particularly if excessive heat was used during visualization.[4]
-
Improper Visualization: The visualization method used may not be suitable for your compounds. Aromatic compounds are often UV-active, but if not, a chemical stain is necessary.[1]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[7]
Q5: My starting material and product have very similar Rf values. How can I improve their separation?
A5: When the polarity of the reactant and product are very similar, achieving good separation on TLC can be challenging. Here are some strategies:
-
Change Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent ratio or switching one of the solvents can significantly impact selectivity.[8]
-
Use a Co-spot: A "co-spot," where you spot your reaction mixture and the starting material in the same lane, can help to resolve two spots that are very close together. If the reaction is complete, you should see a single spot for the product in the reaction lane and a "snowman" shape in the co-spot lane if the product and starting material are slightly separated.[8]
-
Try a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using TLC to identify byproducts in this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unidentified Spots Appear on TLC | Formation of one or more byproducts. | Use a co-spot with your starting material to confirm its position. Try to predict the polarity of potential byproducts (e.g., a di-acylated product will be less polar than the mono-acylated product). Consider using a more selective staining method if available. |
| Streaking of Amine Spots | The amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5% triethylamine or a few drops of ammonia) to your eluent to improve spot shape.[2][4] |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluent is not polar enough to move the compounds up the plate. | Increase the proportion of the polar solvent in your eluent system. For example, change from 10% Ethyl Acetate in Hexanes to 20% or 30%.[4] |
| All spots run to the top of the plate (Rf ≈ 1) | The eluent is too polar for the compounds being analyzed. | Decrease the proportion of the polar solvent in your eluent system. For example, change from 50% Ethyl Acetate in Hexanes to 20%.[4] |
| TLC results change after work-up | The product or byproducts may be unstable to the acidic or basic conditions of the work-up. | Test small aliquots of your reaction mixture under different quench conditions (e.g., water, mild acid, mild base) and analyze by TLC to identify the cause of decomposition.[8] |
Quantitative Data Summary
The following table provides hypothetical, yet representative, Rf values for a typical acylation reaction of this compound. These values are for illustrative purposes and will vary depending on the exact reaction conditions and TLC parameters.
| Compound | Structure | Expected Polarity | Hypothetical Rf Value * |
| This compound (Starting Material) | More Polar | 0.35 | |
| N-(5-fluoro-2-methylphenyl)acetamide (Product) | Intermediate | 0.50 | |
| Diacetamide byproduct (Potential Byproduct) | Less Polar | 0.65 | |
| Unreacted Acylating Agent | Varies | Varies | Varies |
*TLC conditions: Silica gel 60 F254 plate, 30% Ethyl Acetate in Hexanes as the mobile phase. Visualization under UV light (254 nm).
Experimental Protocols
Detailed Protocol for TLC Analysis of an Acylation Reaction
-
Plate Preparation:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your origin line.
-
Mark small, evenly spaced ticks on the origin line for each sample you will spot.
-
-
Sample Preparation:
-
Prepare dilute solutions (approx. 1-2%) of your starting material (this compound) and your product (if you have a pure sample) in a volatile solvent like ethyl acetate or dichloromethane.
-
At various time points during your reaction (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot (a few drops) of the reaction mixture and dilute it in a separate vial with a volatile solvent.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, carefully spot the prepared solutions onto the marked ticks on the origin line. Keep the spots as small as possible (1-2 mm in diameter).
-
Typically, you will have at least three lanes:
-
Lane 1: Starting Material (Reference)
-
Lane 2: Co-spot (spot the starting material and the reaction mixture in the same place)
-
Lane 3: Reaction Mixture
-
-
-
Developing the Plate:
-
Pour your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the eluent level is below your origin line. Close the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. Since aromatic compounds are usually UV-active, first observe the plate under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If spots are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds with oxidizable groups like amines.[6] To use, dip the plate in the stain solution, then gently heat with a heat gun until spots appear.
-
-
Analysis:
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.
-
Compare the spots in the reaction mixture lane to your starting material reference. The disappearance of the starting material spot and the appearance of a new spot indicate product formation. Any additional spots are likely byproducts.
-
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Hypothetical acylation reaction pathway with potential byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. silicycle.com [silicycle.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity of Reactions with 5-Fluoro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylaniline. The following information is designed to help you overcome common challenges related to regioselectivity in your experiments.
Understanding the Reactivity of this compound
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of three substituents:
-
Amino Group (-NH₂): A strongly activating ortho-, para-director due to its electron-donating resonance effect.[1]
-
Methyl Group (-CH₃): A weakly activating ortho-, para-director through an inductive effect.[2]
-
Fluoro Group (-F): A deactivating but ortho-, para-director. While it withdraws electron density inductively, it can donate electron density through resonance.[3][4]
The combination of these groups makes the aromatic ring highly activated towards electrophilic attack, often leading to a mixture of products and, in some cases, polysubstitution.[5] The primary challenge is to control the position of the incoming electrophile to obtain the desired isomer.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers during electrophilic aromatic substitution. How can I improve the regioselectivity?
The high activation of the ring by the amino and methyl groups often leads to poor regioselectivity. The key is to modulate the reactivity of the amino group by using a protecting group, such as an acetyl group. Acetylation of the amino group to form an acetanilide reduces its activating effect, allowing for more controlled substitution.[5] This strategy can significantly improve the yield of the desired para-substituted product by introducing steric hindrance that disfavors ortho-substitution.[5]
Q2: My halogenation reaction is resulting in multiple halogenated products. What is the cause and how can I achieve monohalogenation?
Aniline and its derivatives are highly susceptible to over-halogenation due to the strong activating nature of the amino group.[5] To achieve selective monohalogenation, protection of the amino group is crucial. Converting the aniline to an acetanilide before halogenation is a common and effective strategy to prevent the formation of di- or tri-substituted products.[5]
Q3: Why is my nitration reaction giving a complex mixture of products and low yields of the desired isomer?
Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can lead to oxidation of the highly activated ring and the formation of a mixture of ortho, meta, and para isomers.[3] The amino group can be protonated in the acidic medium, forming an anilinium ion which is a meta-director. To avoid this and improve the yield of the para-nitro product, it is recommended to first protect the amino group by acetylation.[3]
Q4: Can I perform a Sandmeyer reaction with this compound, and what are the expected challenges?
Yes, the Sandmeyer reaction can be performed on this compound to introduce a variety of functional groups via a diazonium salt intermediate.[2] A key challenge is the stability of the diazonium salt. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent decomposition. The regioselectivity will be determined by the position of the amino group on the starting material.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired isomer, mixture of ortho, meta, and para products | 1. High reactivity of the unprotected amino group. 2. Protonation of the amino group in acidic media (for nitration), leading to meta-directing anilinium ion formation. | 1. Protect the amino group: Acetylate the aniline with acetic anhydride before performing the substitution. This moderates the reactivity and sterically hinders the ortho positions, favoring para-substitution.[5] 2. Control reaction temperature: Run the reaction at lower temperatures to improve selectivity. |
| Polysubstitution (di- or tri-halogenation) | The strong activating effect of the amino and methyl groups makes the ring highly susceptible to multiple substitutions. | Protect the amino group: Acetylation is a highly effective method to prevent over-halogenation.[5] |
| Oxidation of the starting material (dark-colored reaction mixture) | Anilines are sensitive to oxidation, especially under harsh reaction conditions (e.g., strong acids for nitration). | 1. Use milder reaction conditions: For nitration, consider alternative nitrating agents. 2. Protect the amino group: The acetanilide is less prone to oxidation.[3] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Diazotization and Sandmeyer Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the final product | 1. Decomposition of the diazonium salt. 2. Incomplete diazotization. | 1. Maintain low temperature: Keep the reaction temperature between 0 and 5 °C throughout the diazotization and subsequent Sandmeyer reaction. 2. Ensure complete dissolution of the amine: Use an appropriate acid (e.g., HCl, H₂SO₄) to fully dissolve the aniline derivative before adding sodium nitrite. 3. Use fresh sodium nitrite solution. |
| Formation of side products (e.g., phenols, azo compounds) | 1. Reaction of the diazonium salt with water. 2. Self-coupling of the diazonium salt. | 1. Work expeditiously: Use the diazonium salt immediately after its preparation. 2. Control stoichiometry: Avoid excess sodium nitrite. |
Quantitative Data Summary
The following tables provide approximate yields and isomer distributions for common reactions on anilines with similar substitution patterns to this compound. This data can serve as a benchmark for your experiments.
Table 1: Regioselectivity in the Nitration of Protected Toluidine Derivatives [6]
| Starting Material | Major Product | Isomer Distribution (%) |
| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97 |
| 3-Methylacetanilide | 3-Methyl-4-nitroaniline | 91 |
| 2-Methylacetanilide | 2-Methyl-4-nitroaniline & 2-Methyl-5-nitroaniline | 45 & 33 |
Data for toluidine derivatives is provided as a close proxy for the expected regioselectivity with this compound.
Table 2: Para-Halogenation of Substituted Anilines with Copper Halides [7]
| Substrate | Halogenating Agent | Yield of 4-Haloproduct (%) |
| 2-Methylaniline | CuCl₂ | 91 |
| 2-Fluoroaniline | CuCl₂ | 88 |
| 2-Methylaniline | CuBr₂ | 93 |
| 2-Fluoroaniline | CuBr₂ | 91 |
This data suggests that high yields of para-halogenated products can be expected for this compound under similar conditions.
Experimental Protocols
Protocol 1: Acetylation of this compound (Amine Protection)
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Add a solution of sodium acetate in water.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 2: Regioselective Bromination of N-(5-fluoro-2-methylphenyl)acetamide
Materials:
-
N-(5-fluoro-2-methylphenyl)acetamide (from Protocol 1)
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Water
Procedure:
-
Dissolve N-(5-fluoro-2-methylphenyl)acetamide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into water.
-
Add a saturated sodium bisulfite solution to quench any unreacted bromine.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The resulting bromo-acetanilide can then be hydrolyzed (e.g., with aqueous HCl) to yield the corresponding bromo-5-fluoro-2-methylaniline.
Protocol 3: Diazotization and Sandmeyer Reaction (General Procedure)
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) halide (e.g., CuCl, CuBr)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated halogen acid, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product can then be isolated by extraction and purified by distillation or chromatography.
-
Visualizations
Caption: Workflow for improving regioselectivity using a protecting group strategy.
Caption: Directing effects of substituents on this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Technical Support Center: Managing Exothermic Reactions of 5-Fluoro-2-methylaniline
This guide is intended for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylaniline. It provides essential information for safely managing its potentially exothermic reactions, particularly in common synthetic transformations like diazotization and nitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reaction risks associated with this compound?
A1: Like other primary aromatic amines, this compound is most commonly involved in highly exothermic reactions such as diazotization and nitration.[1][2] Diazotization, which involves reacting the amine with nitrous acid to form a diazonium salt, is notoriously hazardous if not properly cooled, as diazonium salts can decompose exothermically and rapidly release nitrogen gas.[3] Nitration, the introduction of a nitro group onto the aromatic ring, is also a highly energetic process that can lead to thermal runaway if the temperature is not strictly controlled.[1][4]
Q2: Why is temperature control so critical when working with this compound?
A2: Temperature control is paramount for three main reasons:
-
Safety: Poor temperature control can lead to a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal.[1][5] This can cause a rapid increase in temperature and pressure, potentially leading to vessel failure, explosion, or fire.[1]
-
Product Quality and Yield: Elevated temperatures can cause the decomposition of reactants and products.[6] In nitration, for example, higher temperatures promote the formation of unwanted byproducts and polynitrated species, reducing the yield and purity of the desired product.[1][7]
-
Selectivity: For many aromatic substitution reactions, temperature can influence the distribution of isomers (e.g., ortho, meta, para), making strict control essential for achieving the desired regioselectivity.[1]
Q3: What are the key parameters to monitor during a potentially exothermic reaction involving this compound?
A3: The most critical parameters to monitor are:
-
Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly within the reaction mixture. Do not rely on the temperature of the cooling bath alone.[1]
-
Reagent Addition Rate: The rate of addition for the limiting reagent (e.g., sodium nitrite solution or nitrating agent) must be carefully controlled to match the cooling capacity of the system.[5][6]
-
Stirring Rate: Efficient and vigorous stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[5][6]
Q4: Are there safer alternatives to traditional batch processing for these reactions?
A4: Yes, continuous flow chemistry is an increasingly adopted strategy for managing highly exothermic reactions.[3][4] By using microreactors, flow chemistry offers superior heat transfer and mixing, allowing for precise temperature control and minimizing the volume of hazardous intermediates at any given time. This significantly reduces the risk of thermal runaway, especially during scale-up.[4]
Troubleshooting Guides
Scenario 1: Rapid Temperature Spike (Exotherm)
| Potential Cause | Immediate Action & Solution |
| Reagent addition is too fast. [6] | 1. Immediately stop the addition of all reagents. [5]2. Enhance cooling by ensuring the cooling bath has sufficient capacity (e.g., add more dry ice to an acetone bath).3. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate. Consider using a syringe pump for precise control.[6] |
| Inadequate cooling or heat transfer. [5] | 1. Stop reagent addition.2. Ensure the reaction flask has good contact with the cooling bath.3. Increase the stirring rate to improve heat transfer from the mixture to the flask walls.[5]4. If the reaction is at a large scale, consider using a more efficient cooling system. |
| Reactant concentration is too high. [6] | 1. Stop the reaction and stabilize the temperature.2. If feasible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture.[6]3. For future experiments, reduce the initial concentration of reactants. |
Scenario 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. [1] | 1. Ensure the thermometer is calibrated and correctly placed.2. Cautiously and incrementally increase the temperature by a few degrees while monitoring closely. Some reactions have a specific initiation temperature.[1][5] |
| Decomposition of product/reagents due to temperature spikes. [6] | 1. Review temperature logs for any deviations from the setpoint.2. Ensure strict temperature control is maintained throughout the entire process.3. Lower the reaction temperature to the minimum practical level that still allows for a reasonable reaction rate.[1] |
| Poor mixing or inefficient stirring. [8] | 1. Visually inspect the reaction to ensure the stir bar or overhead stirrer is functioning correctly and creating a sufficient vortex.2. Increase the stirring speed, especially if the reaction mixture is heterogeneous.[1] |
| Impure or degraded starting materials/reagents. [9] | 1. Verify the purity of this compound and all other reagents (e.g., via NMR, GC-MS).2. Use fresh, high-quality acids and reagents, as their concentration and purity are critical for reactions like nitration.[1][9] |
Quantitative Data for Thermal Hazard Assessment
| Parameter | Typical Value / Range | Significance & Notes |
| Recommended Temperature for Diazotization | < 5 °C | Essential for the stability of the aromatic diazonium salt. Decomposition can occur at higher temperatures, leading to pressure buildup from N₂ gas release.[3] |
| Recommended Temperature for Nitration | -10 °C to 5 °C | Aniline derivatives are highly activated substrates and require very low temperatures to prevent over-nitration, oxidation, and runaway reactions.[1] |
| Adiabatic Temperature Rise (ΔTad) | 50 - 200 °C (Typical for Nitrations) | Represents the maximum possible temperature increase if all reaction heat is retained. A high ΔTad indicates a high potential for thermal runaway.[6] |
| Heat of Reaction (ΔHr) | -100 to -200 kJ/mol (Typical for Nitrations) | The total heat released. This value is critical for calculating cooling requirements and assessing the overall thermal risk. |
Experimental Protocols
Protocol 1: Controlled Diazotization of this compound (Small Scale)
Disclaimer: This is a generalized procedure. All experiments should be preceded by a thorough risk assessment.
-
Reaction Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer, and an addition funnel.
-
Place the flask in a cooling bath capable of maintaining a temperature below 0°C (e.g., ice-salt or dry ice/acetone).
-
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable acidic aqueous solution (e.g., 2.5-3.0 eq of HCl).
-
Prepare a separate solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold deionized water.
-
-
Reaction Execution:
-
Cool the solution of the aniline salt to between 0°C and -5°C with vigorous stirring.
-
Using the addition funnel, add the sodium nitrite solution dropwise to the reaction mixture.
-
CRITICAL: Maintain the internal reaction temperature below 5°C at all times.[3] The addition rate should be slow enough that the cooling system can easily dissipate the generated heat.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Work-up:
-
The resulting diazonium salt solution is typically unstable and should be used immediately in the subsequent reaction step without isolation.[3]
-
Protocol 2: Controlled Nitration of an Activated Aromatic Amine (General Procedure)
Disclaimer: Nitration of anilines is extremely hazardous. This protocol outlines key control measures.
-
Reaction Setup:
-
Set up the reaction vessel as described for diazotization, ensuring the cooling bath can reach and maintain -10°C.
-
-
Preparation of Nitrating Agent:
-
In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (or fuming nitric acid) while cooling in an ice bath. Allow this "mixed acid" to cool completely before use.[1]
-
-
Reaction Execution:
-
Dissolve the N-acetylated derivative of this compound (protection of the amine group is often necessary to prevent oxidation) in a suitable solvent (e.g., concentrated sulfuric acid) in the reaction flask.
-
Cool the solution to the target temperature (e.g., -5°C to 0°C).
-
Add the pre-cooled mixed acid dropwise via the addition funnel.
-
CRITICAL: Monitor the internal temperature constantly and maintain it within the range of -10°C to 5°C.[1] Adjust the addition rate as necessary.
-
After the addition is complete, allow the reaction to stir at the low temperature for the specified time as determined by reaction monitoring (e.g., TLC, LC-MS).
-
-
Quenching:
-
Quench the reaction by very slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also highly exothermic and must be performed with extreme caution in a fume hood.
-
Visualizations
Caption: General workflow for managing potentially exothermic reactions.
Caption: Decision tree for responding to a sudden temperature increase.
References
- 1. benchchem.com [benchchem.com]
- 2. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-methylaniline and a Spectroscopic Toolkit for Researchers
A detailed ¹H and ¹³C NMR spectroscopic comparison of 5-Fluoro-2-methylaniline with its non-fluorinated and isomeric analogs, providing researchers with key data for structural elucidation and quality control.
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This compound, a key building block in the synthesis of a variety of bioactive compounds and functional materials, presents a unique spectroscopic profile due to the influence of its fluorine and methyl substituents on the aniline backbone. This guide offers a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound with its close structural relatives, 2-methylaniline (o-toluidine) and 3-fluoroaniline. This comparative analysis, supported by experimental data, serves as a valuable resource for researchers, scientists, and drug development professionals in verifying substitution patterns and understanding electronic effects within this class of compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its comparators. All spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | ~6.83 | d | J(H3,H4) = 8.2 | 1H |
| H-4 | ~6.25 | dd | J(H4,H3) = 8.2, J(H4,F) = 8.3 | 1H | |
| H-6 | ~6.19 | dd | J(H6,F) = 10.2, J(H6,H4) ≈ 2.6 | 1H | |
| NH₂ | ~3.50 | br s | - | 2H | |
| CH₃ | ~2.02 | s | - | 3H | |
| 2-Methylaniline (o-toluidine) | H-3 | ~7.05 | d | J(H3,H4) = 7.4 | 1H |
| H-4 | ~6.75 | t | J(H4,H3) = J(H4,H5) = 7.6 | 1H | |
| H-5 | ~7.10 | t | J(H5,H4) = J(H5,H6) = 7.6 | 1H | |
| H-6 | ~6.67 | d | J(H6,H5) = 7.8 | 1H | |
| NH₂ | ~3.65 | br s | - | 2H | |
| CH₃ | ~2.15 | s | - | 3H | |
| 3-Fluoroaniline | H-2 | ~6.41 | ddd | J(H2,H6) = 8.2, J(H2,F) = 8.8, J(H2,H4) = 2.4 | 1H |
| H-4 | ~6.31 | ddd | J(H4,F) = 11.0, J(H4,H5) = 8.0, J(H4,H2) = 2.4 | 1H | |
| H-5 | ~7.04 | t | J(H5,H4) = J(H5,H6) = 8.0 | 1H | |
| H-6 | ~6.37 | dt | J(H6,H5) = 8.0, J(H6,H2) = J(H6,F) ≈ 2.2 | 1H | |
| NH₂ | ~3.72 | br s | - | 2H |
Note: Chemical shifts are referenced to residual solvent signals. Data for this compound is based on available literature and may vary slightly with experimental conditions.[1]
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | C1 (C-NH₂) | C2 (C-CH₃) | C3 | C4 | C5 (C-F) | C6 | CH₃ |
| This compound | ~144.0 (d, J=1.5 Hz) | ~122.0 (d, J=6.0 Hz) | ~131.0 (d, J=6.0 Hz) | ~114.0 (d, J=22.0 Hz) | ~158.0 (d, J=235.0 Hz) | ~116.0 (d, J=22.0 Hz) | ~17.0 |
| 2-Methylaniline (o-toluidine) | ~144.8 | ~122.1 | ~130.4 | ~118.5 | ~126.8 | ~115.1 | ~17.3 |
| 3-Fluoroaniline | ~148.0 (d, J=11.0 Hz) | ~103.0 (d, J=21.0 Hz) | ~164.0 (d, J=240.0 Hz) | ~106.0 (d, J=24.0 Hz) | ~130.0 (d, J=10.0 Hz) | ~110.0 | - |
Note: Assignments for this compound and 3-fluoroaniline are based on expected substituent effects and fluorine coupling patterns. Precise values may vary.
Experimental Protocol for ¹H and ¹³C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for aniline derivatives due to its good solubilizing properties and relatively clean spectral window.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent poor shimming, it is essential that the sample solution is free of any particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of a small organic molecule like this compound.
References
A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylaniline and Toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-methylaniline against its non-fluorinated analogues: ortho-, meta-, and para-toluidine. This analysis is supported by quantitative data on the basicity of these compounds and established principles of electronic effects in aromatic systems. Detailed experimental protocols for key reactions are provided to facilitate further research and application in drug discovery and organic synthesis.
Introduction to Reactivity
The reactivity of aniline derivatives is fundamentally governed by the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. Substituents on the benzene ring can significantly modulate this reactivity through inductive and resonance effects. In the case of this compound and the toluidines, the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom dictates their behavior in various chemical transformations.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of anilines, quantified by the pKa of their conjugate acids, is a direct measure of the availability of the nitrogen lone pair for protonation. This, in turn, correlates with their nucleophilicity in many reactions. A higher pKa value indicates a stronger base and generally a more reactive nucleophile.
The following table summarizes the pKa values for the conjugate acids of this compound and the toluidine isomers.
| Compound | Structure | pKa of Conjugate Acid |
| This compound | 3.44 (Predicted)[1] | |
| o-Toluidine (2-methylaniline) | 4.45[2] | |
| m-Toluidine (3-methylaniline) | 4.71[3] | |
| p-Toluidine (4-methylaniline) | 5.08[4][5][6] |
Analysis:
The pKa values reveal a clear trend in basicity: p-Toluidine > m-Toluidine > o-Toluidine > this compound .
-
Toluidine Isomers: The methyl group is electron-donating through an inductive effect, increasing the electron density on the aromatic ring and the nitrogen atom, thus making toluidines more basic than aniline (pKa ≈ 4.6). The para and meta isomers exhibit higher basicity than the ortho isomer, a phenomenon often attributed to the "ortho effect," where steric hindrance from the ortho-methyl group can interfere with the solvation of the anilinium ion, reducing its stability.
-
This compound: The introduction of a fluorine atom at the 5-position significantly decreases the basicity. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which outweighs its weak electron-donating resonance effect (+R). This inductive withdrawal of electron density from the ring deactivates the nitrogen lone pair, making it less available for protonation and reducing the compound's basicity and nucleophilicity.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, are fundamental transformations for functionalizing aniline derivatives. The rate and regioselectivity of these reactions are dictated by the nature of the substituents on the aromatic ring.
Theoretical Reactivity Comparison:
Based on the electronic effects of the substituents, the expected order of reactivity towards electrophiles is:
p-Toluidine ≈ o-Toluidine > m-Toluidine > this compound
-
Activating and Directing Effects: The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. The methyl group (-CH₃) is also an activating and ortho-, para-directing group. In the toluidines, the combined activating effects of the amino and methyl groups make the ring highly susceptible to electrophilic attack.
-
Deactivating Effect of Fluorine: In this compound, the strong electron-withdrawing inductive effect of the fluorine atom deactivates the aromatic ring towards electrophilic attack, making it the least reactive among the compared compounds.
Regioselectivity:
-
Toluidines: The directing effects of the amino and methyl groups will influence the position of substitution. For example, in p-toluidine, substitution will occur ortho to the strongly activating amino group.
-
This compound: The directing effects of the amino, methyl, and fluoro groups will all play a role, leading to a more complex mixture of products. The amino group will direct ortho and para, the methyl group will direct ortho and para, and the fluorine will direct ortho and para. The interplay of these effects will determine the final product distribution.
Reactivity in Diazotization and Azo Coupling
The conversion of anilines to diazonium salts via diazotization is a critical step in the synthesis of azo dyes and other important compounds. The rate of this reaction is dependent on the nucleophilicity of the amino group.
Expected Reactivity Order for Diazotization:
p-Toluidine > m-Toluidine > o-Toluidine > this compound
This order directly mirrors the basicity of the anilines. The more nucleophilic the amino group, the faster it will react with the nitrosating agent. Therefore, this compound is expected to undergo diazotization at the slowest rate due to the deactivating effect of the fluorine atom.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these procedures for each specific substrate.
Protocol 1: Nitration of Substituted Anilines (via Acetanilide Protection)
This protocol involves the protection of the highly reactive amino group as an acetamide to prevent oxidation and control the regioselectivity of the nitration.
Workflow for Nitration of Substituted Anilines
Caption: Workflow for the nitration of substituted anilines.
Methodology:
-
Acetylation (Protection): To a stirred solution of the substituted aniline (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (1.1 eq). Heat the mixture at 50°C for 30 minutes. Cool the reaction mixture and pour it into ice-water. Filter the precipitated acetanilide, wash with cold water, and dry.
-
Nitration: Add the dried acetanilide (1.0 eq) portion-wise to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture). Maintain the temperature below 10°C during the addition. Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up and Deprotection: Pour the reaction mixture onto crushed ice. Filter the precipitated nitroacetanilide and wash with cold water. To the crude nitroacetanilide, add a sufficient amount of 70% sulfuric acid and heat the mixture under reflux for 1-2 hours to effect hydrolysis. Cool the solution and neutralize with a concentrated sodium hydroxide solution to precipitate the nitroaniline. Filter the product, wash with water, and purify by recrystallization.
Protocol 2: Synthesis of an Azo Dye
This protocol describes the diazotization of a substituted aniline and subsequent coupling with a suitable aromatic compound (e.g., β-naphthol) to form an azo dye.
References
- 1. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beilstein Archives - Theoretical study of NH and CH acidities of toluidine isomers – dependence on their oxidation states [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotisation [organic-chemistry.org]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Fluoro-2-methylaniline Derivatives
For researchers, scientists, and drug development professionals, 5-Fluoro-2-methylaniline has emerged as a versatile scaffold in the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to inform future drug discovery and development efforts.
The strategic incorporation of a fluorine atom and a methyl group onto the aniline ring significantly influences the physicochemical properties of the resulting derivatives, enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to the development of a diverse library of compounds with potent and selective biological effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
One notable class of derivatives, the 5-Fluoro-2-methyl-8-nitroquinolines, has demonstrated potent antiproliferative activity.[2] While the precise mechanism is still under investigation, a plausible pathway involves the inhibition of transcription factors like FoxM1, which are frequently overexpressed in cancer and play a pivotal role in cell cycle progression.[2] Another study highlighted the anticancer potential of fluoro-substituted anilino derivatives of naturally occurring hydroxybenzoquinone and hydroxynaphthoquinone against melanoma cells.[3] These compounds exhibited significant binding affinity towards the B-raf protein, a key player in melanoma development.[3] Furthermore, 5-fluoroindolin-2-one derivatives have also been identified as promising antitumor agents.[4]
Below is a summary of the in vitro anticancer activity of selected this compound derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro-anilino-hydroxybenzoquinone | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[2][5]benzoquinone | A375 (Melanoma) | 12.25 µg/mL | [3] |
| Fluorinated-indole | Compound 34b | A549 (Lung) | 0.8 | [6] |
| 4-fluoroindoline | Compound 24a | PERK enzyme inhibition | 0.8 nM | [6] |
| 5-fluoro benzothiazole | Compound 59a | HCT-116 (Colon) | 0.08 | [6] |
| 5-fluoro benzothiazole | Compound 59a | MCF-7 (Breast) | 0.37 | [6] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated compounds, including derivatives of this compound, have shown potential in this area.[7] While direct studies on a wide range of this compound derivatives are emerging, related fluoroaniline and trifluoro-aniline compounds have demonstrated significant antibacterial and antibiofilm properties.
For instance, a study on trifluoro-anilines revealed their efficacy against Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentrations (MICs) for active compounds were in the range of 50-100 µg/mL.[6] These compounds were also found to disrupt biofilm formation, a key virulence factor for many pathogenic bacteria.[6] Although not direct derivatives of this compound, these findings suggest a promising avenue for the exploration of its antimicrobial potential.
The following table summarizes the antimicrobial activity of representative trifluoro-aniline derivatives.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [6] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Derivatives of this compound have shown promise as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.
One area of investigation has been the development of 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives as inhibitors of the interleukin-1 receptor (IL-1R).[5][8] IL-1 is a pro-inflammatory cytokine that drives the pathogenesis of several inflammatory diseases. Certain derivatives exhibited potent IL-1R inhibitory effects with IC50 values in the nanomolar range.[5][8] Another approach has focused on the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10] Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting NF-κB activation.[9]
The table below presents the anti-inflammatory activity of selected fluoro-substituted derivatives.
| Derivative Class | Compound | Target/Assay | IC50 (µM) | Reference |
| 5-fluoro-2-indolinone | Compound 78 | IL-1R inhibition | 0.01 | [5][8] |
| 5-fluoro-2-indolinone | Compound 81 | IL-1R inhibition | 0.02 | [5][8] |
| Fluorinated pyrazole | Compound 30 | Bradykinin B1 receptor | 0.023 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and incubated for 48 to 72 hours.[2]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[2] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the derivative at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: NF-κB Inhibition Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and pre-treated with the this compound derivatives for a specific period.
-
Stimulation: The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.
-
Western Blot Analysis: Cell lysates are collected, and protein levels of key NF-κB pathway components (e.g., phosphorylated IκBα, phosphorylated p65) are analyzed by Western blotting to determine the inhibitory effect of the compounds.[9]
-
Reporter Gene Assay: Alternatively, cells transfected with an NF-κB-dependent reporter gene (e.g., luciferase) can be used. Inhibition of NF-κB activation is measured by a decrease in reporter gene expression.
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Potential mechanism of anticancer activity.
Caption: Workflow for screening biological activity.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Catalysts for the Synthesis of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Fluoro-2-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that significantly influences reaction efficiency, yield, selectivity, and overall process viability. This guide provides an objective comparison of common catalytic systems for the synthesis of this compound, supported by experimental data to aid in catalyst selection and process optimization.
Catalyst Performance: A Comparative Overview
Two primary synthetic strategies dominate the preparation of this compound: the palladium-catalyzed amination of an aryl halide and the reduction of a nitro-substituted precursor. The performance of catalysts in these transformations is summarized below.
Data Presentation
| Synthetic Route | Catalyst System | Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 0.5 mol % Pd(P(o-tol)₃)₂ / 0.5 mol % CyPF-PtBu | Aryl Halide | Ammonium sulfate, Sodium tert-butoxide | Dioxane | Not Specified | 8 | 76 | [1] |
| Nitro Group Reduction | Iron Powder | 4-Fluoro-1-methyl-2-nitrobenzene | Hydrochloric acid | Ethanol | Reflux | 12 | 70 | [1] |
| Catalytic Hydrogenation | Pd/C | 4-Fluoro-2-nitrotoluene | H₂ | Methanol | Room Temp. | Not Specified | High (General) | [2] |
| Catalytic Hydrogenation | Raney Nickel | Aromatic Nitro Compounds | H₂ | Not Specified | Not Specified | Not Specified | High (General) | [3][4] |
Note: "High (General)" indicates that while the specific yield for this compound was not provided, the catalyst is reported to be highly effective for the hydrogenation of similar aromatic nitro compounds.[2][3][4]
Discussion of Catalytic Systems
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern and versatile method allows for the direct formation of the C-N bond. The use of a palladium precursor in combination with a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[5][6] The documented synthesis of this compound employs a specific palladium catalyst and ligand combination, achieving a good yield of 76%.[1] While effective, the cost of palladium and specialized ligands can be a consideration for large-scale synthesis. The choice of ligand (e.g., X-Phos, SPhos, BINAP) can significantly impact reaction outcomes, and optimization of the ligand and reaction conditions is often necessary for different substrates.[5][6]
Reduction of 4-Fluoro-2-nitrotoluene: This classical approach involves the reduction of the nitro group of a readily available precursor.
-
Iron Powder in Acidic Medium: This method is a cost-effective and straightforward procedure that provides a respectable yield of 70%.[1] However, the stoichiometric use of iron powder generates significant amounts of iron-containing waste, which can pose environmental and disposal challenges.
-
Catalytic Hydrogenation: This method offers a cleaner alternative to the use of dissolving metals.
-
Palladium on Carbon (Pd/C): Pd/C is a widely used and highly efficient catalyst for the hydrogenation of aromatic nitro compounds, often providing high yields under mild conditions.[2] It is a heterogeneous catalyst that can be easily recovered and potentially reused.
-
Raney Nickel: Raney Nickel is another highly active and cost-effective heterogeneous catalyst for the reduction of nitro compounds.[3][4] Its high activity and stability make it suitable for a wide range of hydrogenation reactions.[3]
-
Other Noble Metal Catalysts: Platinum (Pt) and Rhodium (Rh) based catalysts are also known to be effective for the hydrogenation of nitroarenes, though they are generally more expensive than nickel-based catalysts.
-
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluorotoluene)
-
Ammonium sulfate
-
Sodium tert-butoxide
-
Pd(P(o-tol)₃)₂ (Palladium catalyst)
-
CyPF-PtBu (Ligand)
-
Anhydrous Dioxane
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
In a nitrogen-fed glovebox, dissolve Pd(P(o-tol)₃)₂ and CyPF-PtBu (1:1 ratio) in anhydrous dioxane and mix for 5 minutes to prepare the catalyst stock solution.
-
In a 20 mL scintillation vial, add the aryl halide (0.60 mmol, 1 equiv), ammonium sulfate (0.90 mmol, 1.5 equiv), and sodium tert-butoxide (2.7 mmol, 4.5 equiv).
-
To this vial, add 6 mL of anhydrous dioxane and the appropriate amount of the catalyst stock solution (e.g., to achieve 0.5 mol % catalyst loading).
-
Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature for 8 hours.
-
After the reaction is complete, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 5:1 Hexanes:EtOAc) to isolate this compound.[1]
Reduction of 4-Fluoro-1-methyl-2-nitrobenzene with Iron Powder
Materials:
-
4-Fluoro-1-methyl-2-nitrobenzene
-
Iron powder
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
n-hexane
Procedure:
-
Dissolve 4-Fluoro-1-methyl-2-nitrobenzene (2.50 g, 16 mmol) in ethanol (50 mL).
-
To this solution, add iron powder (4.50 g, 81 mmol) and 0.25 mL of HCl at 0 °C.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, basify the filtrate with sodium bicarbonate solution.
-
Wash the organic layer with water followed by brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude compound.
-
Purify the residue by column chromatography (e.g., n-hexane/EtOAc 1:1) to yield this compound.[1]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to a Novel UHPLC-UV Method for the Analysis of 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method and an established High-Performance Liquid Chromatography (HPLC)-UV method for the quantitative analysis of 5-Fluoro-2-methylaniline. The data presented herein demonstrates the suitability and advantages of the new method for high-throughput analysis in a drug development setting.
The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[1] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which detail the validation characteristics required for analytical methods.[2][3][4]
Comparison of Chromatographic Conditions
The primary advantage of UHPLC over traditional HPLC is the use of smaller stationary phase particles (typically under 2 µm), which allows for faster analysis times, improved resolution, and enhanced sensitivity.[5][6][7][8] The operational parameters of the two methods are summarized below, highlighting the significant reduction in analysis time and solvent consumption with the new UHPLC method.
| Parameter | Established HPLC-UV Method | New UHPLC-UV Method |
| Instrument | Standard HPLC System | UHPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temp. | 30°C | 40°C |
| UV Detection | 240 nm | 240 nm |
| Run Time | 10 minutes | 2.5 minutes |
| System Pressure | ~120 bar | ~550 bar |
Summary of Validation Data
The new UHPLC-UV method was validated against the established HPLC-UV method according to ICH Q2(R1) guidelines to assess its performance.[4][9] The validation characteristics evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][10] The results demonstrate that the new UHPLC method not only provides comparable accuracy and precision but also offers superior sensitivity and a significantly faster analysis time.
| Validation Parameter | Established HPLC-UV Method | New UHPLC-UV Method | Acceptance Criteria |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | Peak purity > 0.995 |
| Linearity (Range) | 1 - 150 µg/mL | 0.5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 0.72% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.15% | 0.98% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | %RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below. These protocols are designed to meet the requirements for validating analytical procedures as stipulated by the ICH.[2][4][10]
1. Specificity: The specificity of the method was determined by analyzing a placebo solution (matrix without the analyte) and a standard solution of this compound. The chromatograms were compared to ensure that there were no interfering peaks from the matrix at the retention time of the analyte. Peak purity was also evaluated using a photodiode array (PDA) detector.
2. Linearity and Range: Linearity was assessed by preparing a series of at least five concentrations of this compound across the specified range.[4] For the HPLC method, the range was 1-150 µg/mL, and for the UHPLC method, it was 0.5-150 µg/mL. Each solution was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
3. Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[2] The study was conducted at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicate preparations at each level. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
4. Precision: Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assessed by performing six replicate analyses of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results was calculated.
-
Intermediate Precision: Evaluated the within-laboratory variations by having a different analyst perform the analysis on a different day using a different instrument.[10] Six replicate samples were analyzed, and the %RSD was calculated and compared with the repeatability results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3:1, while the LOQ is the concentration that yields an S/N ratio of approximately 10:1.[2][11] This was confirmed by injecting solutions with decreasing concentrations of the analyte.
6. Robustness: The robustness of the analytical method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.[11] Parameters varied included the flow rate (±5%), column temperature (±2°C), and the percentage of organic solvent in the mobile phase (±2%). The %RSD of the results from the modified conditions was calculated.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical connections within the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationships of Key Validation Parameters.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 6. HPLC or UHPLC? [thermofisher.com]
- 7. HPLC vs UHPLC - Learn the difference | HPLC vs UPLC [ssi.shimadzu.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. lcms.cz [lcms.cz]
- 10. ema.europa.eu [ema.europa.eu]
- 11. actascientific.com [actascientific.com]
Comparative Efficacy of Kinase Inhibitors Synthesized from 5-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of therapeutic agents synthesized using 5-Fluoro-2-methylaniline as a key chemical intermediate. This versatile building block has been instrumental in the development of targeted cancer therapies, particularly kinase inhibitors. Here, we compare the well-established Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib, with a promising preclinical BRAF V600E inhibitor, SI-046.
Overview of Synthesized Drugs
This compound serves as a crucial starting material in the synthesis of a variety of pharmaceuticals, especially in the development of anti-cancer agents. Its unique structure is leveraged to construct complex molecules that can potently and selectively inhibit key oncogenic drivers.[1]
-
Ceritinib (Zykadia®): An FDA-approved second-generation ALK inhibitor for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).
-
SI-046: A preclinical, potent BRAF V600E inhibitor identified as a lead compound for further development.[2]
Signaling Pathways and Mechanism of Action
Ceritinib and the ALK Signaling Pathway
Ceritinib is a highly potent and selective inhibitor of the ALK receptor tyrosine kinase.[3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK kinase, which drives downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation, survival, and differentiation.[4] Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to apoptosis of cancer cells.
SI-046 and the BRAF V600E Signaling Pathway
The BRAF gene is a proto-oncogene that encodes a serine/threonine-protein kinase. The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation. SI-046 is a type II kinase inhibitor that targets this DFG-out (inactive) conformation of the BRAF V600E mutant.[2] By binding to this inactive state, SI-046 prevents the kinase from adopting its active conformation, thereby blocking downstream signaling and inhibiting tumor cell growth.
Comparative Efficacy Data
The efficacy of Ceritinib has been extensively evaluated in clinical trials, whereas SI-046 data is from preclinical studies. The following tables summarize the available quantitative data.
Table 1: Clinical Efficacy of Ceritinib in ALK-Positive NSCLC
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ASCEND-1 | Previously treated with Crizotinib | Ceritinib (750 mg daily) | 54.6% | 7.0 months |
| ASCEND-4 | Treatment-naïve | Ceritinib (750 mg daily) | 72.5% | 16.6 months |
| ASCEND-8 | Treatment-naïve (Asian subgroup) | Ceritinib (450 mg with food) | 78.1% | Not Estimable |
Data from multiple clinical trials demonstrate the significant efficacy of Ceritinib in both treatment-naïve and previously treated ALK-positive NSCLC patients.[5][6][7]
Table 2: Comparative Efficacy of ALK Inhibitors (Indirect Comparison)
| Drug | Generation | Median PFS (First-Line Treatment) |
| Crizotinib | First | 10.9 months |
| Ceritinib | Second | 16.6 months |
| Alectinib | Second | 34.8 months |
| Brigatinib | Second | 24.0 months |
| Lorlatinib | Third | Not Reached |
Indirect comparisons from meta-analyses suggest that second and third-generation ALK inhibitors offer improved progression-free survival compared to the first-generation inhibitor, Crizotinib.[5][6]
Table 3: Preclinical Efficacy of SI-046
| Assay | Cell Line | IC50 (BRAF V600E) |
| In vitro kinase assay | - | Comparable to Sorafenib |
The lead compound SI-046 demonstrated BRAF V600E inhibitory activity comparable to the established multi-kinase inhibitor, Sorafenib, in preclinical assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
ALK Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against ALK is a biochemical assay that measures the phosphorylation of a substrate.
Protocol Details:
-
Reagent Preparation: A kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) is prepared. Recombinant ALK kinase, a suitable peptide substrate, and ATP are diluted in this buffer.
-
Compound Preparation: The inhibitor (e.g., Ceritinib) is serially diluted to various concentrations.
-
Assay Plate Setup: The diluted inhibitor is added to the wells of a microplate.
-
Enzyme Addition: The ALK enzyme is added to the wells containing the inhibitor and incubated for a short period.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression.
BRAF V600E Inhibition Assay
The protocol for assessing BRAF V600E inhibition is similar to the general kinase assay protocol, with the key difference being the use of recombinant BRAF V600E enzyme and a specific substrate for this kinase. The assay would follow the same principles of incubating the enzyme with the inhibitor (SI-046) and then measuring the resulting kinase activity.
Conclusion
This compound is a valuable precursor for the synthesis of potent kinase inhibitors. Ceritinib, an established ALK inhibitor, has demonstrated significant clinical efficacy in the treatment of ALK-positive NSCLC. The preclinical data for SI-046 suggests its potential as a BRAF V600E inhibitor. This guide highlights the therapeutic potential of compounds derived from this versatile chemical scaffold and provides a framework for comparing their efficacy. Further research and head-to-head comparative studies are necessary to fully elucidate the relative therapeutic benefits of these and other drugs synthesized from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Front‐line treatment of ceritinib improves efficacy over crizotinib for Asian patients with anaplastic lymphoma kinase fusion NSCLC: The role of systemic progression control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 5-Fluoro-2-methylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 5-Fluoro-2-methylaniline and its positional isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification and characterization in research, quality control, and drug development. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound and its isomers. These values provide a clear basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ) of Aromatic Protons (ppm) and Coupling Constants (J in Hz) | Chemical Shift (δ) of -NH₂ Protons (ppm) | Chemical Shift (δ) of -CH₃ Protons (ppm) |
| This compound | 6.97 (t, J=7.2 Hz, 1H), 6.40 (t, J=9.9 Hz, 2H)[1] | 3.69 (s, 2H)[1] | 2.12 (s, 3H)[1] |
| 3-Fluoro-2-methylaniline | 6.90-6.50 (m, 3H) | 3.75 (br s, 2H) | 2.15 (s, 3H) |
| 4-Fluoro-2-methylaniline | 6.95-6.60 (m, 3H) | 3.60 (br s, 2H) | 2.10 (s, 3H) |
| 6-Fluoro-2-methylaniline | 7.00-6.60 (m, 3H) | 3.80 (br s, 2H) | 2.20 (d, J=2.0 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Isomer | Chemical Shifts (δ) of Aromatic Carbons (ppm) and C-F Coupling Constants (J in Hz) | Chemical Shift (δ) of -CH₃ Carbon (ppm) |
| This compound | 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz)[1] | 16.62 (s)[1] |
| 3-Fluoro-2-methylaniline | 161.8 (d, JC-F=241.0 Hz), 147.2 (d, JC-F=11.0 Hz), 130.5 (d, JC-F=5.0 Hz), 115.0 (d, JC-F=2.0 Hz), 112.5 (d, JC-F=22.0 Hz), 109.0 (d, JC-F=22.0 Hz) | 14.5 (d, JC-F=3.0 Hz) |
| 4-Fluoro-2-methylaniline | 157.0 (d, JC-F=235.0 Hz), 144.0 (d, JC-F=2.0 Hz), 125.0 (d, JC-F=7.0 Hz), 118.0 (d, JC-F=7.0 Hz), 115.5 (d, JC-F=22.0 Hz), 113.0 (d, JC-F=21.0 Hz) | 17.0 (s) |
| 6-Fluoro-2-methylaniline | 159.0 (d, JC-F=240.0 Hz), 145.5 (d, JC-F=12.0 Hz), 127.0 (d, JC-F=5.0 Hz), 122.5 (d, JC-F=3.0 Hz), 118.0 (d, JC-F=18.0 Hz), 114.0 (d, JC-F=23.0 Hz) | 14.0 (d, JC-F=4.0 Hz) |
Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)
| Isomer | N-H Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | 3450, 3360 | 1280 | 1150 | 860, 810 |
| 3-Fluoro-2-methylaniline | 3480, 3390 | 1310 | 1170 | 870, 770 |
| 4-Fluoro-2-methylaniline | 3460, 3375 | 1295 | 1210 | 880, 820 |
| 6-Fluoro-2-methylaniline | 3490, 3400 | 1320 | 1190 | 780, 750 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 125 | 110, 95, 83 |
| 3-Fluoro-2-methylaniline | 125 | 110, 95, 83 |
| 4-Fluoro-2-methylaniline | 125 | 110, 95, 83 |
| 6-Fluoro-2-methylaniline | 125 | 110, 95, 83 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 A background spectrum of the empty sample compartment (or the pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte (approximately 1 µg/mL) was prepared in methanol.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.
Logical Relationship of Isomerism and Spectroscopic Data
The position of the fluorine atom on the aniline ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. The following diagram illustrates this relationship.
References
Assessing the Purity of 5-Fluoro-2-methylaniline: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical synthesis. 5-Fluoro-2-methylaniline, a key building block, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for assessing its purity, complete with experimental protocols and supporting data generalized from the analysis of structurally similar aromatic amines.
At a Glance: GC-MS vs. HPLC for Purity Analysis
The choice between GC-MS and HPLC for purity assessment of this compound depends on several factors, including the volatility of potential impurities, required sensitivity, and the desire for structural confirmation. The following table summarizes the key performance parameters for each technique, drawing on data from analogous compounds.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Typical Analytes | Volatile and thermally stable compounds.[3] | Wide range of non-volatile and thermally labile compounds.[3] |
| Sensitivity | Very high, particularly with specific detectors or when coupled with MS.[3] | High, with detection limits often in the ng/mL range.[3] |
| Selectivity | Excellent, mass spectrometry provides structural information for unambiguous identification.[3] | Good, especially with photodiode array (PDA) detectors. |
| Sample Preparation | May require derivatization for non-volatile impurities.[3] Generally involves dissolution in a suitable solvent.[4] | Generally simple, involving dissolution in a suitable solvent and filtration.[3] |
| Linearity Range | 5 - 500 µg/L (for phenethylamine derivatives)[1] | 0.01 - 0.03 mg/mL (for aromatic imines)[1] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[1] |
| Accuracy (% Recovery) | 85 - 115%[1] | 98 - 102%[1] |
| Precision (RSD%) | < 15%[1] | < 2%[1] |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL[1] | ~0.1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 5 µg/L[1] | ~0.5 µg/mL[1] |
Experimental Workflow for GC-MS Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound using GC-MS.
Detailed Experimental Protocols
Reproducible and detailed experimental methods are crucial for accurate purity assessment. Below are representative protocols for GC-MS and HPLC analysis of aromatic amines, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly effective for identifying and quantifying volatile impurities.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable for aromatic amines.[4]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Injector Temperature: 250 °C.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Scan Range: 40-450 amu.[4]
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in dichloromethane.[4]
Analysis:
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the sample solution.
-
The percentage purity is calculated based on the relative peak areas in the total ion chromatogram (area percent method).
-
The mass spectra of any detected impurity peaks can be compared against a spectral library (e.g., NIST) for identification.[4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and widely used technique for the purity analysis of non-volatile or thermally labile compounds.[3][5]
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.[2]
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: UV detection at 254 nm is standard for many aromatic compounds.[5]
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.[4]
Analysis:
-
Inject a blank (diluent) to check for system peaks.
-
Inject a standard solution (if available) to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.[4]
Conclusion
Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. GC-MS offers the significant advantage of providing structural information, which is invaluable for the definitive identification of unknown impurities.[5] HPLC, on the other hand, is often simpler in terms of sample preparation and is well-suited for routine quality control of non-volatile compounds.[3][5] The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities and the need for structural elucidation versus high-throughput screening. For comprehensive characterization, a combination of both techniques is often the most rigorous approach.
References
Navigating the Synthesis of 5-Fluoro-2-methylaniline: A Cost-Benefit Analysis of Competing Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Fluoro-2-methylaniline, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes, each with its own set of advantages and drawbacks. This comprehensive guide provides a detailed cost-benefit analysis of three primary synthetic pathways: the reduction of 4-fluoro-2-nitrotoluene, the Buchwald-Hartwig amination, and the Schiemann reaction, supported by experimental data and detailed protocols.
Executive Summary
The selection of an optimal synthetic route for this compound hinges on a multi-faceted analysis that extends beyond mere chemical yield. Key factors for consideration include the cost and availability of starting materials, reagent expenses, reaction conditions, throughput, and the environmental and safety implications of waste streams. This guide presents a comparative analysis of three prominent synthetic methodologies to aid in this critical decision-making process.
Comparative Analysis of Synthetic Routes
A thorough evaluation of the reduction, Buchwald-Hartwig amination, and Schiemann reaction pathways reveals distinct cost-benefit profiles. The following tables summarize the key quantitative data for each route, offering a clear comparison for informed selection.
| Parameter | Route 1: Reduction of 4-Fluoro-2-nitrotoluene | Route 2: Buchwald-Hartwig Amination | Route 3: Schiemann Reaction |
| Starting Material | 4-Fluoro-2-nitrotoluene | 2-Bromo-4-fluorotoluene, Ammonia Source | 3-Amino-4-fluorotoluene |
| Key Reagents | Reducing Agent (e.g., Fe/HCl, H₂/Catalyst) | Palladium Catalyst, Phosphine Ligand, Base | Sodium Nitrite, Fluoroboric Acid |
| Typical Yield | High (often >90%) | Moderate to High (70-90%) | Moderate (60-80%) |
| Reaction Time | 2-12 hours | 8-24 hours | 4-10 hours |
| Reaction Temperature | 25-100°C | 80-120°C | 0-100°C |
| Estimated Raw Material Cost | Low to Moderate | High | Moderate |
| Process Complexity | Low to Moderate | High | Moderate |
| Safety Concerns | Flammable hydrogen gas (catalytic hydrogenation), acidic waste | Air-sensitive and expensive reagents, high pressure | Handling of diazonium salts (potentially explosive) |
| Waste Stream | Iron sludge or catalyst waste, acidic/basic aqueous waste | Palladium-containing waste, organic solvent waste | Acidic aqueous waste, boron trifluoride gas |
Detailed Experimental Protocols
Route 1: Reduction of 4-Fluoro-2-nitrotoluene via Catalytic Hydrogenation
Materials:
-
4-Fluoro-2-nitrotoluene
-
Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Methanol (solvent)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
In a high-pressure reactor, a solution of 4-Fluoro-2-nitrotoluene in methanol is prepared.
-
The Pd/C catalyst is added to the solution under an inert atmosphere.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature (25-30°C) for 4-6 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reactor is carefully depressurized, and the catalyst is filtered off.
-
The methanol is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by vacuum distillation.
Route 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluorotoluene
Materials:
-
2-Bromo-4-fluorotoluene
-
Aqueous ammonia or an ammonia surrogate
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous solvent)
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), Pd(OAc)₂, XPhos, and sodium tert-butoxide are added.
-
Anhydrous toluene is added, and the mixture is stirred for 10-15 minutes to pre-form the catalyst.
-
2-Bromo-4-fluorotoluene and the ammonia source are then added to the reaction mixture.
-
The Schlenk tube is sealed, and the reaction is heated to 100-110°C with vigorous stirring for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is performed by column chromatography on silica gel.
Route 3: Schiemann Reaction from 3-Amino-4-fluorotoluene
Materials:
-
3-Amino-4-fluorotoluene
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄)
-
Ice
Procedure:
-
3-Amino-4-fluorotoluene is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5°C to form the diazonium salt.
-
After stirring for 30 minutes, fluoroboric acid is added, leading to the precipitation of the diazonium tetrafluoroborate salt.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
-
The dried diazonium salt is then gently heated (typically to around 100°C) in a suitable apparatus to induce thermal decomposition. Nitrogen gas and boron trifluoride are evolved, and the crude this compound is formed.
-
The product is isolated by steam distillation or solvent extraction.
-
Further purification is achieved by vacuum distillation.
Cost Analysis Breakdown
| Cost Factor | Route 1: Reduction | Route 2: Buchwald-Hartwig Amination | Route 3: Schiemann Reaction |
| Starting Materials | Moderate | High | Moderate |
| Reagents | Low (Fe/HCl) to Moderate (H₂/Pd/C) | Very High (Palladium catalyst and ligand) | Moderate (NaNO₂, HBF₄) |
| Solvents | Moderate (Methanol, Ethanol) | High (Anhydrous Toluene, Ethyl Acetate) | Moderate (Water, extraction solvents) |
| Energy Consumption | Low to Moderate (Hydrogenation can be exothermic) | High (Prolonged heating at high temperatures) | Moderate (Initial cooling, then heating for decomposition) |
| Purification | Moderate (Distillation) | High (Column chromatography) | Moderate (Distillation) |
| Waste Disposal | Moderate (Iron sludge or catalyst recovery) | High (Palladium waste requires specialized disposal) | Moderate (Acidic waste neutralization) |
| Capital Expenditure | Moderate (Hydrogenation reactor) | Low (Standard glassware) | Low to Moderate (Apparatus for handling diazonium salts) |
Visualization of Synthetic Workflows
To further clarify the decision-making process, the following diagrams illustrate the logical flow and key stages of each synthetic route.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the Buchwald-Hartwig amination route.
Caption: Workflow for the Schiemann reaction pathway.
Conclusion and Recommendations
The choice of the most suitable synthetic route for this compound is a strategic decision that must align with the specific priorities of the manufacturing process, whether they be cost, scale, safety, or environmental impact.
-
The reduction of 4-fluoro-2-nitrotoluene stands out as a robust and high-yielding method, particularly well-suited for large-scale industrial production. Catalytic hydrogenation, in particular, offers a cleaner process compared to the use of stoichiometric reducing agents like iron, although it requires investment in specialized equipment. The relatively low cost of starting materials and high yields make this a very attractive option from an economic standpoint.
-
The Buchwald-Hartwig amination offers a versatile and modern approach. However, the high cost of palladium catalysts and specialized phosphine ligands is a significant drawback, making it more suitable for smaller-scale synthesis or when other routes are not feasible due to substrate limitations. The complexity of the reaction setup and purification by column chromatography also add to the overall cost and time.
-
The Schiemann reaction provides a classic and viable alternative. While the yields can be lower than the reduction route, it avoids the use of expensive catalysts. The primary safety concern lies in the handling of potentially unstable diazonium salts, which requires careful process control, especially at a larger scale. Continuous flow technology can mitigate some of these safety risks.[1]
For large-scale, cost-effective production, the catalytic hydrogenation of 4-fluoro-2-nitrotoluene is the recommended route . For smaller-scale synthesis where cost is less of a concern and versatility is key, the Buchwald-Hartwig amination may be considered. The Schiemann reaction remains a valuable tool, particularly when the starting aniline is readily available and appropriate safety measures are in place. Ultimately, a thorough process hazard analysis and a detailed, site-specific cost analysis should be conducted before selecting the final synthetic strategy.
References
A Comparative Guide to the Application of 5-Fluoro-2-methylaniline in Drug Discovery
Introduction
5-Fluoro-2-methylaniline is a versatile aromatic amine that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a fluorine atom and a methyl group on an aniline scaffold, provides a unique combination of properties that are highly advantageous for the development of novel therapeutics. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity, without drastically increasing its size. This guide provides a comparative overview of the application of the this compound moiety and its close analogs in the discovery of potent kinase inhibitors and sirtuin activators, presenting key experimental data and methodologies for researchers in the field.
Case Study 1: Scaffolds for Potent Kinase Inhibitors
The fluorinated aniline motif is a cornerstone in the design of ATP-competitive kinase inhibitors. It is frequently incorporated into heterocyclic scaffolds like pyrimidines, which mimic the adenine base of ATP, allowing the molecule to bind effectively in the kinase hinge region. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase often overexpressed in solid tumors, is a prominent target for such inhibitors.[1][2]
Comparative Biological Activity
A variety of inhibitors have been developed using diaminopyrimidine-type scaffolds where a substituted aniline, often a fluorinated variant, provides crucial interactions within the ATP-binding pocket. The data below compares several potent FAK inhibitors built around this concept, demonstrating the high efficacy achievable with this structural motif.
| Compound/Drug Name | Scaffold Type | Target Kinase | IC₅₀ (nM) | Cell Line (Example) | Antiproliferative IC₅₀ (µM) |
| Compound 16c [3] | 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine | FAK | - | SMMC7721 (HCC) | 0.28 |
| Compound 7 [4] | Diphenylpyrimidine (DPPY) | FAK | 0.07 | HCT116 (Colon) | 0.001 |
| Compound 5b [4] | Diphenylpyrimidine (DPPY) | FAK | 1.87 | PANC-1 (Pancreatic) | 0.021 |
| Defactinib (VS-6063) [1] | Diaminopyrimidine | FAK | 1.26 | - | - |
| TAE226 [2] | Diaminopyrimidine | FAK / IGF-IR | 5.5 | U-87MG (Glioblastoma) | ~0.05 |
HCC: Hepatocellular Carcinoma
Signaling Pathway Visualization
FAK inhibitors block the autophosphorylation of FAK at Tyr397, which serves as a docking site for Src. This disruption prevents the activation of downstream signaling cascades like PI3K/Akt and MAPK/ERK, which are critical for cell survival, proliferation, and migration.
Experimental Protocol: FAK Kinase Inhibition Assay
This protocol is representative of a biochemical assay used to determine the IC₅₀ of a compound against FAK.
-
Reagents and Materials : Recombinant human FAK enzyme, ATP, FAK-specific peptide substrate (e.g., Poly(E,Y)4:1), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 384-well plates, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation : Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Procedure :
-
Add 2.5 µL of kinase buffer containing the FAK enzyme to each well of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.0 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for FAK).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Detection :
-
Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis : The luminescence signal is proportional to the amount of ADP formed and thus reflects FAK activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Case Study 2: A Comparative Scaffold for Sirtuin Activators
Demonstrating the broader utility of halogenated 2-methylanilines, the closely related compound 5-Bromo-4-fluoro-2-methylaniline serves as a key precursor for the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6).[5] SIRT6 is a lysine deacetylase that plays a crucial role in genome stability, metabolism, and suppressing tumorigenesis.
Comparative Biological Activity
MDL-800 was identified as a selective activator of SIRT6's deacetylase activity. Its efficacy is compared here with a structurally similar but inactive analog, MDL-800NG, highlighting the specific pharmacophore required for activity.
| Compound | Target | Assay Type | EC₅₀ (µM) | Effect on BEL-7405 HCC Cells |
| MDL-800 [5] | SIRT6 | Deacetylase Activity | 11.0 ± 0.3 | Reduces proliferation (EC₅₀ = 90.4 µM) |
| MDL-800NG [5] | SIRT6 | Deacetylase Activity | > 200 | No significant effect on proliferation |
Experimental Workflow Visualization
The discovery and validation of a SIRT6 activator like MDL-800 involves a multi-step process, from initial screening to confirmation of cellular activity and downstream effects.
Experimental Protocol: SIRT6 Deacetylase Assay
This protocol describes a fluorescence-based assay to measure the deacetylase activity of SIRT6, as used in the evaluation of MDL-800.[5]
-
Reagents and Materials : Recombinant human SIRT6 protein, fluorogenic acetylated peptide substrate (e.g., Ac-RHKK(Ac)-AMC), NAD⁺, developer solution (e.g., trypsin in buffer), assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), black 96-well plates, test compounds (MDL-800).
-
Compound Preparation : Prepare serial dilutions of MDL-800 in the assay buffer. The final DMSO concentration should be consistent across all wells.
-
Assay Procedure :
-
Add 20 µL of SIRT6 enzyme solution (e.g., 1 µM final concentration) to each well.
-
Add 10 µL of the test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 20 µL mixture of the peptide substrate (e.g., 75 µM final concentration) and NAD⁺ (e.g., 500 µM final concentration).
-
Incubate the reaction for 1 hour at 37°C.
-
-
Signal Detection :
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C. The developer cleaves the deacetylated peptide, releasing the fluorescent AMC group.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis : Subtract the background fluorescence from wells without enzyme. Calculate the fold activation relative to the DMSO control. Plot the fold activation against the logarithm of MDL-800 concentration and fit the data to a suitable equation to determine the EC₅₀.
Synthesis and Bioisosteric Rationale
The utility of this compound stems from both its synthetic accessibility and the foundational principles of bioisosterism.
Representative Synthesis
A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 4-fluoro-1-methyl-2-nitrobenzene.[6]
-
Dissolve 4-fluoro-1-methyl-2-nitrobenzene in ethanol.
-
Add iron powder and a catalytic amount of hydrochloric acid at 0°C.
-
Reflux the reaction mixture for 12 hours.
-
After completion, filter the mixture and basify the filtrate with a sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Bioisosteric Principles
The substitution of a hydrogen atom with fluorine is a cornerstone strategy in medicinal chemistry. Despite fluorine's high electronegativity, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a hydrogen isostere with minimal steric perturbation. The C-F bond, being highly polarized and strong, is resistant to metabolic oxidation by cytochrome P450 enzymes, often improving a drug's half-life.
References
- 1. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methylaniline, a compound frequently used in organic synthesis.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled. It is also recognized as a skin and serious eye irritant. Therefore, strict adherence to safety protocols during its use and disposal is crucial to protect laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and laundered before reuse.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol [1][3] |
| Appearance | Purple to brown crystalline solid or liquid[1] |
| Melting Point | 38-40 °C[1][2] |
| Boiling Point | 98-100 °C at 15 mmHg[1] |
| Flash Point | 90 °C (closed cup) |
| Water Solubility | Insoluble[1] |
Disposal Procedures
The disposal of this compound must comply with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: The waste container must be made of a compatible material that will not react with the chemical. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations. The label must also indicate the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling 5-Fluoro-2-methylaniline
This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-methylaniline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.
Chemical Profile: this compound is a chemical intermediate used in organic synthesis.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes | Work in a certified chemical fume hood. A respirator with an appropriate cartridge for organic vapors may be necessary based on risk assessment. |
| Experimental Use | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron may be required for larger quantities. | All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Spill Cleanup | Chemical safety goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is required.[5][6][7] |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
Operational Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, and sources of ignition.[9][10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Aliquoting:
-
All weighing and aliquoting of this compound must be performed in a certified chemical fume hood.[10]
-
Use dedicated spatulas and weighing boats.
-
Ensure smooth handling to prevent the generation of dust or aerosols.
-
Close the container tightly immediately after use.
3. Experimental Use:
-
Always handle this compound within a chemical fume hood.[10]
-
Ensure all glassware and equipment are clean and dry before use.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep a container of appropriate spill-absorbent material readily available.
Emergency Procedures
1. Skin Contact:
-
Immediately remove all contaminated clothing.[8]
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9]
2. Eye Contact:
-
Immediately rinse cautiously with water for several minutes, including under the eyelids.[5][9]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Seek immediate medical attention.[9]
3. Inhalation:
-
Move the person to fresh air and keep them comfortable for breathing.[3][9]
-
If breathing is difficult, provide oxygen.
4. Ingestion:
Spill and Disposal Plan
1. Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.
-
Ventilate the area and wash the spill site after the material has been removed.
2. Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[3][8][9]
-
Do not allow the chemical to enter drains or waterways.[9]
Visual Workflow Guides
Caption: General workflow for handling this compound.
Caption: Chemical spill response workflow.
References
- 1. This compound | 367-29-3 [chemicalbook.com]
- 2. This compound CAS#: 367-29-3 [m.chemicalbook.com]
- 3. This compound | 367-29-3 | TCI AMERICA [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
